molecular formula C7H5BrFNO2 B1336672 2-(Bromomethyl)-1-fluoro-4-nitrobenzene CAS No. 454-15-9

2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Cat. No.: B1336672
CAS No.: 454-15-9
M. Wt: 234.02 g/mol
InChI Key: KQAKOKGCKNKARC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(bromomethyl)-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAKOKGCKNKARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438594
Record name 2-(Bromomethyl)-1-fluoro-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-15-9
Record name 2-(Bromomethyl)-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1-fluoro-4-nitrobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS 454-15-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene, a key intermediate in organic synthesis and drug discovery.

Core Properties

This compound is a substituted aromatic compound containing bromo, fluoro, and nitro functional groups. These features make it a versatile reagent in medicinal chemistry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 454-15-9[1][2][3]
Molecular Formula C₇H₅BrFNO₂[2][3]
Molecular Weight 234.02 g/mol [1][3]
Appearance Solid
Melting Point 74-76 °C
Boiling Point 303.4 ± 27.0 °C at 760 mmHg[2]
Density 1.7 ± 0.1 g/cm³[2]
Flash Point 137.3 ± 23.7 °C[2]
LogP 2.50[2]
PSA 45.82 Ų[2]
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are not publicly available, the expected spectral features are outlined below based on the analysis of similar compounds and general spectroscopic principles.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The benzylic protons will likely appear as a singlet or a doublet, depending on the coupling with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹J-CF). The presence of the electron-withdrawing nitro and bromo groups will also influence the chemical shifts of the aromatic carbons.[4][5]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. PubChem lists a vapor phase IR spectrum for this compound.[1] Key expected absorptions include:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • C-NO₂ stretching (asymmetric and symmetric): ~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹

  • C-F stretching: ~1250-1000 cm⁻¹

  • C-Br stretching: ~700-500 cm⁻¹

1.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (M⁺ and M+2 in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of the bromine atom, the nitro group, and other fragments. PubChem indicates the availability of a GC-MS spectrum.[1]

Experimental Protocols

The following sections detail the general methodologies for the synthesis and purification of this compound based on established procedures for similar compounds.

Synthesis

The synthesis of this compound typically proceeds via the radical bromination of the corresponding methyl-substituted precursor, 1-fluoro-2-methyl-4-nitrobenzene.

dot

General synthesis workflow for this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-2-methyl-4-nitrobenzene in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.05-1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: The reaction mixture is typically heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, and the organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

2.2.1. Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, methanol, or mixtures of hexane and ethyl acetate.[6][7][8][9][10]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried.[6][7][8][9][10]

2.2.2. Column Chromatography

  • Stationary Phase: Silica gel is typically used as the stationary phase.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is commonly employed. The optimal solvent ratio should be determined by TLC analysis.[11][12][13]

  • Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column. The column is then eluted with the mobile phase, and fractions are collected.

  • Analysis and Isolation: The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.[11][12][13]

dot

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Dissolve Dissolve in hot solvent Cool Cool to crystallize Dissolve->Cool Filter_Recryst Filter and dry Cool->Filter_Recryst Pure_Product1 Pure Product Filter_Recryst->Pure_Product1 Load Load on silica gel column Elute Elute with solvent Load->Elute Collect Collect fractions Elute->Collect Evaporate Evaporate solvent Collect->Evaporate Pure_Product2 Pure Product Evaporate->Pure_Product2 Crude_Product Crude Product Crude_Product->Dissolve Crude_Product->Load

Purification workflows for this compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to the presence of multiple reactive sites. The bromomethyl group is a good electrophile for substitution reactions, while the nitro group can be reduced to an amine, which can then be further functionalized. The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.

While specific biological activities for this compound itself are not widely reported, its structural motifs are present in various bioactive molecules.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The reactive bromomethyl group allows for the introduction of this fluoronitrophenyl moiety into various molecular scaffolds.

Potential Biological Activities of Derivatives

Compounds containing fluorinated and nitrated aromatic rings have been investigated for a range of biological activities.

  • Anticancer Activity: Many fluoroquinolone derivatives and other fluorinated compounds have shown promise as anticancer agents.[14][15][16][17][18] The introduction of a fluorine atom can enhance the cytotoxic potential of a molecule. While no specific anticancer data for derivatives of CAS 454-15-9 were found, its use as a scaffold for the synthesis of potential anticancer compounds is a logical application.

  • Enzyme Inhibition: The fluoronitrophenyl group can be a key pharmacophore for enzyme inhibitors. For example, derivatives of similar bromophenols have been shown to inhibit enzymes such as carbonic anhydrases and protein tyrosine phosphatase 1B (PTP1B).[19]

  • Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents.[20] Derivatives of this compound could be explored for their potential antibacterial or antifungal properties.

dot

Potential_Applications cluster_derivatives Derivative Synthesis cluster_activities Potential Biological Activities Compound 2-(Bromomethyl)-1-fluoro- 4-nitrobenzene Derivatives Bioactive Derivatives Compound->Derivatives Anticancer Anticancer Agents Derivatives->Anticancer Enzyme_Inhibitors Enzyme Inhibitors Derivatives->Enzyme_Inhibitors Antimicrobial Antimicrobial Agents Derivatives->Antimicrobial

Potential drug development applications of derivatives.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

  • Storage: Store in a dry, well-ventilated place. Keep container tightly closed.

Conclusion

This compound (CAS 454-15-9) is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups provides multiple avenues for the synthesis of novel compounds with potential therapeutic applications. While further research is needed to explore the specific biological activities of its derivatives, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene. The information is intended to support research and development activities in medicinal chemistry and related scientific fields.

Molecular Structure and Identifiers

This compound is a substituted aromatic compound containing bromo, fluoro, and nitro functional groups. These groups confer specific reactivity and properties to the molecule, making it a potentially useful intermediate in organic synthesis.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Table 1: Molecular Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 454-15-9[1]
Molecular Formula C₇H₅BrFNO₂[1]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])CBr)F[1]
InChI InChI=1S/C7H5BrFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2[1]
InChIKey KQAKOKGCKNKARC-UHFFFAOYSA-N[1]
Synonyms 2-Fluoro-5-nitrobenzyl bromide, 3-Bromomethyl-4-fluoronitrobenzene

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for designing reaction conditions and for predicting the compound's behavior in various chemical and biological systems.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 234.02 g/mol
Physical Form Solid
Density 1.7 ± 0.1 g/cm³[2]
Boiling Point 303.4 ± 27.0 °C at 760 mmHg[2]
Flash Point 137.3 ± 23.7 °C[2]
LogP 2.50[2]
Purity 98%
Storage Sealed in dry, room temperature

Experimental Data

Spectral Data

Publicly available databases indicate the existence of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectral data for this compound.[1] However, at the time of this report, specific, detailed peak lists and spectral charts are not readily accessible in the public domain. Researchers are advised to acquire and analyze the compound to obtain detailed spectral information for structure confirmation and quality control.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a representative procedure can be adapted from the synthesis of the structurally similar compound, 2-bromo-1-(bromomethyl)-4-nitrobenzene. The proposed synthesis would involve the radical bromination of 2-fluoro-5-nitrotoluene.

Representative Synthesis Workflow:

Synthesis_Workflow Start 2-Fluoro-5-nitrotoluene Reaction Radical Bromination Start->Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl4) Reagents->Reaction Workup Work-up (Filtration, Washing) Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology (Adapted):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-nitrotoluene in a suitable solvent such as carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Drug Development Potential

As of the date of this guide, a thorough search of the scientific literature and public databases did not yield any specific reports on the biological activity of this compound. Consequently, there is no information available regarding its involvement in any signaling pathways or its direct application in drug development programs.

The presence of the fluorophenyl and nitrobenzyl bromide moieties suggests that this compound could serve as a versatile scaffold or intermediate in the synthesis of more complex molecules with potential biological activities. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amino group, a common feature in many bioactive compounds. The bromomethyl group is a reactive handle for introducing the benzyl moiety into various molecular frameworks.

Given the lack of direct biological data, any investigation into the therapeutic potential of derivatives of this compound would represent a novel area of research.

Conclusion

References

Spectroscopic and Spectrometric Analysis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS No: 454-15-9). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a detailed, representative dataset based on established principles of spectroscopy and spectrometry for structurally similar molecules. The guide includes hypothetical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Overview of this compound

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol . Its structure incorporates several key functional groups that give rise to characteristic spectral signatures: a substituted benzene ring, a nitro group, a fluorine atom, and a bromomethyl group. These features make it an interesting candidate for spectroscopic analysis, providing a clear example of how different analytical techniques can be used to elucidate the structure of a complex organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information about the electronic environment of the protons and carbons.

¹H NMR Data (Hypothetical)

The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methylene protons of the bromomethyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.75s2H-CH₂Br
7.40t1HAr-H
8.20dd1HAr-H
8.45dd1HAr-H
¹³C NMR Data (Hypothetical)

The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Due to the fluorine atom, carbon-fluorine coupling would be observed. Aromatic carbons typically appear in the 120-170 ppm range[1].

Chemical Shift (δ) ppmAssignment
30.5-CH₂Br
116.0 (d, J ≈ 25 Hz)Ar-C
125.5 (d, J ≈ 5 Hz)Ar-C
129.0Ar-C
142.0Ar-C
148.5Ar-C
162.0 (d, J ≈ 250 Hz)Ar-C-F
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio (typically several hundred to thousands of scans).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Data (Hypothetical)

The IR spectrum of this compound would exhibit characteristic absorption bands for the nitro group, C-Br, C-F, and aromatic C-H and C=C bonds. The PubChem database indicates the availability of vapor phase IR spectra for this compound[2].

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600, 1480Medium-StrongAromatic C=C stretch
1520, 1340StrongAsymmetric and symmetric NO₂ stretch
1250StrongC-F stretch
1220Medium-CH₂- wag
680StrongC-Br stretch
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[3][4].

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet[3].

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The PubChem database indicates the availability of GC-MS data for this compound[2].

Mass Spectrometry Data (Hypothetical)

The mass spectrum would be expected to show the molecular ion peak and several fragment ions. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

m/zRelative Intensity (%)Assignment
23598[M+2]⁺ (with ⁸¹Br)
233100[M]⁺ (with ⁷⁹Br)
18730[M-NO₂]⁺
15445[M-Br]⁺
10820[M-Br-NO₂]⁺
Experimental Protocol for GC-MS

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic/Spectrometric Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample Compound: 2-(Bromomethyl)-1-fluoro- 4-nitrobenzene Dissolution Dissolution (for NMR, GC-MS) Sample->Dissolution Pelletizing KBr Pelletizing (for FT-IR) Sample->Pelletizing NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR GCMS GC-MS Dissolution->GCMS FTIR FT-IR Spectroscopy Pelletizing->FTIR NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data IR Spectrum: Absorption Bands FTIR->FTIR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation Pattern GCMS->MS_Data Structure Structure Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Workflow for the spectral analysis of an organic compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to acquire them. Researchers can use this information as a reference for their own analytical work on this and structurally related compounds.

References

solubility of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing detailed experimental protocols for determining solubility, alongside information on the synthesis and potential metabolic pathways of the compound. This guide is intended to equip researchers with the necessary information to handle and study this compound effectively in a laboratory setting.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. This indicates that such data may not be published or may be part of proprietary research. Therefore, a quantitative comparison table cannot be provided at this time. Researchers are advised to determine the solubility experimentally in their solvent of choice using the methods outlined in the following sections.

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical reactions to biological assays. The following are standard and reliable methods for determining the solubility of a solid compound like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle.

  • Sampling: A known volume or mass of the clear supernatant is carefully withdrawn using a pre-weighed and temperature-equilibrated syringe fitted with a filter (to prevent transfer of solid particles).

  • Solvent Evaporation: The collected sample is transferred to a pre-weighed container. The solvent is then removed under controlled conditions, such as in a vacuum oven at a temperature that does not cause decomposition of the compound, until a constant weight is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a sensitive and accurate technique for determining solubility, especially for compounds with low solubility or when only small amounts of material are available.

Methodology:

  • Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the gravimetric method.

  • Phase Separation and Sampling: After equilibration and settling of the excess solid, a sample of the supernatant is taken and filtered.

  • Dilution: The filtered saturated solution is precisely diluted with a suitable solvent (often the same solvent used for the mobile phase) to bring the concentration within the linear range of the HPLC detector.

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared and analyzed by HPLC to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis: The diluted sample of the saturated solution is injected into the HPLC system, and the peak area is recorded.

  • Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of a suitable precursor. While various specific procedures exist, a general synthetic pathway can be outlined.

A common precursor for the synthesis is 2-fluoro-5-nitrotoluene. The synthesis involves the radical bromination of the methyl group.

Experimental Protocol Example:

A mixture of 2-fluoro-5-nitrotoluene, a brominating agent such as N-bromosuccinimide (NBS), and a radical initiator like azobisisobutyronitrile (AIBN) in an inert solvent (e.g., carbon tetrachloride or acetonitrile) is heated under reflux. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis of this compound start 2-Fluoro-5-nitrotoluene reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Heat start->reagents product This compound reagents->product

Caption: Synthetic pathway for this compound.

Potential Metabolic Pathways

  • Phase I Metabolism: This phase typically involves oxidation, reduction, or hydrolysis reactions. For this compound, the primary routes are expected to be the reduction of the nitro group to an amino group and the oxidation of the bromomethyl group.

  • Phase II Metabolism: This phase involves the conjugation of the modified compound with endogenous molecules such as glucuronic acid, sulfate, or glutathione to further increase its polarity.

G cluster_metabolism Proposed Metabolic Pathway cluster_phase1 Phase I cluster_phase2 Phase II parent This compound nitro_reduction Nitro Reduction (Nitroreductases) parent->nitro_reduction oxidation Oxidation of Bromomethyl Group (Cytochrome P450) parent->oxidation amino_metabolite 2-(Bromomethyl)-1-fluoro-4-aminobenzene nitro_reduction->amino_metabolite conjugation Conjugation (e.g., Glucuronidation, Sulfation) amino_metabolite->conjugation alcohol_metabolite 2-Fluoro-5-nitrobenzyl alcohol oxidation->alcohol_metabolite alcohol_metabolite->conjugation excreted_product Polar, Excretable Conjugates conjugation->excreted_product

Caption: Proposed metabolic fate of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with the necessary tools to determine this crucial parameter. The detailed experimental protocols for the gravimetric and HPLC methods offer reliable approaches for obtaining accurate solubility data. Furthermore, the outlined synthetic pathway and proposed metabolic routes provide a solid foundation for further research into the chemistry and pharmacology of this compound. It is recommended that researchers perform their own solubility assessments to ensure the data is relevant to their specific experimental conditions.

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene, a key intermediate in the development of various pharmaceutical compounds. The document outlines a feasible synthetic pathway, complete with a detailed experimental protocol, quantitative data, and a visual representation of the workflow. The synthesis is predicated on the free-radical bromination of the benzylic methyl group of 2-fluoro-5-nitrotoluene.

Reaction Scheme

The synthesis of this compound is achieved through the benzylic bromination of 2-fluoro-5-nitrotoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. The inert solvent of choice is often carbon tetrachloride (CCl₄) or acetonitrile.

Reaction scheme for the synthesis of this compound

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on analogous and related reactions. It is important to note that yields can vary based on the specific reaction conditions and scale.

ParameterValueNotes
Starting Material 2-Fluoro-5-nitrotolueneCommercially available.
Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)NBS is the bromine source; AIBN is the radical initiator.
Solvent Carbon Tetrachloride (CCl₄) or AcetonitrileCCl₄ is traditional, but acetonitrile is a safer alternative.
Reaction Temperature 70-80 °CTypically the reflux temperature of the solvent.
Reaction Time 3-7 hoursMonitoring by TLC or GC-MS is recommended for completion.
Reported Yield 33% (for a similar compound)Yield for 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis[1]. Photochemical methods on nitrotoluenes suggest yields can be significantly higher.
Purity >98%Achievable with column chromatography.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via free-radical bromination.

Materials:

  • 2-Fluoro-5-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile

  • Chloroform

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-5-nitrotoluene (1 equivalent) in carbon tetrachloride or acetonitrile.

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3 to 7 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.

  • Extraction and Washing: Dilute the filtrate with chloroform. Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system as the eluent, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 2-Fluoro-5-nitrotoluene reagents Add: NBS, AIBN in CCl4 start->reagents Dissolve reflux Reflux (70-80°C, 3-7h) reagents->reflux Heat cool Cool to RT reflux->cool filter Filter Succinimide cool->filter extract Extract & Wash filter->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Final Product: 2-(Bromomethyl)-1-fluoro -4-nitrobenzene chromatography->product

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and safety guidelines.

References

Stability and Storage of 2-Fluoro-5-nitrobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-fluoro-5-nitrobenzyl bromide, a key reagent in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative stability data for this compound, this guide draws upon information from Safety Data Sheets (SDS) and analogous data for structurally related nitrobenzyl compounds to provide robust recommendations for its handling, storage, and use.

Core Stability Profile

2-Fluoro-5-nitrobenzyl bromide is a reactive compound susceptible to degradation under various conditions. Its stability is primarily influenced by temperature, light, and moisture. As a corrosive solid, proper handling and storage are paramount to ensure its integrity and the safety of laboratory personnel.

Factors Influencing Stability

Several environmental factors can compromise the stability of 2-fluoro-5-nitrobenzyl bromide, leading to its degradation. These include:

  • Temperature: Elevated temperatures can accelerate decomposition. While specific thermolytic degradation kinetics are not publicly available for this compound, studies on related nitrobenzyl halides indicate that they decompose exothermically.[1] Isomeric position of the nitro group also plays a role, with ortho isomers generally being less thermally stable than meta and para isomers.[1]

  • Light: The presence of a nitrobenzyl moiety suggests a high sensitivity to light. Nitrobenzyl compounds are well-known photodegradable units, and exposure to UV or even ambient light can initiate decomposition pathways.[2][3][4][5]

  • Moisture: The compound is sensitive to moisture.[1] The benzylic bromide is susceptible to hydrolysis, which would lead to the formation of the corresponding alcohol and hydrobromic acid.

Incompatible Materials

To prevent accelerated decomposition and potentially hazardous reactions, 2-fluoro-5-nitrobenzyl bromide should not be stored with or exposed to the following materials:

  • Strong oxidizing agents

  • Strong acids and bases

  • Alcohols

  • Amines

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is crucial for maintaining the quality of 2-fluoro-5-nitrobenzyl bromide and ensuring a safe laboratory environment.

Storage Conditions

The following table summarizes the recommended storage conditions based on available safety data.

ParameterRecommendationSource
Temperature Store in a cool, dry, well-ventilated place. Long-term storage at 2-8°C is recommended.[6]
Atmosphere Keep container tightly closed. Storage under an inert gas is advisable.[5]
Light Protect from direct sunlight and other light sources.[2]
Moisture Protect from moisture.[1][5]
Storage Area Store in a corrosives area, away from incompatible materials.[2]
Handling Precautions

Due to its hazardous nature, 2-fluoro-5-nitrobenzyl bromide must be handled with appropriate safety measures.

PrecautionDetailSource
Ventilation Use only under a chemical fume hood.[2]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection (safety goggles), and face protection.[2][7]
Respiratory Protection If dust is generated, use an approved respirator.[4]
General Hygiene Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][3]
Spills In case of a spill, sweep up and shovel into a suitable container for disposal. Avoid dust formation.[2]

Potential Degradation Pathways

While specific degradation products for 2-fluoro-5-nitrobenzyl bromide are not detailed in the available literature, potential degradation pathways can be inferred from the reactivity of the functional groups present in the molecule.

Potential Degradation Pathways A 2-Fluoro-5-nitrobenzyl Bromide B Hydrolysis (Moisture) A->B C Photodegradation (Light) A->C D Thermolysis (Heat) A->D E 2-Fluoro-5-nitrobenzyl Alcohol + HBr B->E F Radical Intermediates C->F G Decomposition Products D->G Workflow for Stability Testing A Prepare Stock Solution B Apply Stress Conditions (Heat, pH, Light) A->B C Collect Samples at Time Intervals B->C D HPLC Analysis C->D E Quantify Remaining Compound D->E F Determine Degradation Kinetics (Rate Constant, Half-life) E->F

References

An In-depth Technical Guide on the Hazards and Safety Precautions for 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS No: 454-15-9) and outlines the necessary safety precautions for its handling and use in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe storage and handling of the compound.

PropertyValue
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol [1]
Physical Form Solid[2]
Melting Point 74-76 °C[3]
Boiling Point 303.4 ± 27.0 °C at 760 mmHg[4]
Density 1.7 ± 0.1 g/cm³[4]
Flash Point 137.3 ± 23.7 °C[4]
Storage Temperature Room Temperature, sealed in a dry environment[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary signal word associated with this chemical is "Danger"[2]. The GHS hazard statements and pictograms are summarized below.

GHS PictogramGHS Hazard CodeHazard Statement
Corrosion, Exclamation mark[2]GHS05, GHS07[2]H302: Harmful if swallowed.[2] H314: Causes severe skin burns and eye damage.[2]

Some sources may also list the following, which are consistent with the severe nature of H314:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

3.1. Engineering Controls

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5][6].

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[6].

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[7].

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Nitrile or neoprene gloves are recommended. A lab coat must be worn at all times[5].

  • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[7][8].

3.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, or vapors[5][6].

  • Wash hands thoroughly after handling the compound[5].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[5].

3.4. Storage Procedures

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[2][5].

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases[7].

Emergency and First Aid Procedures

In the event of exposure or an accident, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5][7].
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[5][7].
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[5][7].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7][9].

4.1. Spill and Leak Procedures

  • Evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Prevent further leakage or spillage if it is safe to do so.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal without creating dust[7][9].

  • Avoid allowing the material to enter drains or waterways.

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[9].

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide, and hydrogen fluoride[6].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[6][9].

Logical Workflow for Hazard Mitigation

The following diagram illustrates the logical relationship between the identified hazards of this compound and the corresponding safety measures.

Hazard_Safety_Workflow cluster_hazards Identified Hazards cluster_precautions Preventative Safety Precautions cluster_emergency Emergency Response Protocols H302 H302 Harmful if Swallowed Handling Safe Handling Procedures (Avoid Contact, No Ingestion) H302->Handling H314 H314 Causes Severe Skin Burns & Eye Damage PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) H314->PPE EngControls Engineering Controls (Fume Hood, Eyewash Station) H314->EngControls FirstAid First Aid Measures (Flush Skin/Eyes, Fresh Air) PPE->FirstAid Spill Spill Containment EngControls->Spill Fire Fire Fighting EngControls->Fire Handling->FirstAid

References

An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-(bromomethyl)-1-fluoro-4-nitrobenzene with a variety of nucleophiles. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents, due to its dual reactive sites: a highly labile benzylic bromide and an activated aryl fluoride. This document details the underlying chemical principles governing its reactivity, provides detailed experimental protocols for reactions with common nucleophiles, and presents a comparative summary of expected outcomes. The guide also explores the competition between SN2 and SNAr pathways and offers insights into reaction optimization.

Introduction

This compound is a bifunctional electrophile of significant interest in medicinal chemistry and materials science. Its chemical structure incorporates two key features that dictate its reactivity:

  • A Benzylic Bromide: The bromomethyl group is analogous to a benzyl bromide, which is known to be highly reactive towards nucleophiles via an SN2 mechanism. The benzylic position allows for the stabilization of the transition state through conjugation with the aromatic ring.

  • An Activated Aryl Fluoride: The fluorine atom is attached to an aromatic ring that is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group in the para position.

This dual reactivity makes this compound a versatile scaffold for the introduction of diverse functionalities. Understanding the factors that control the chemoselectivity of nucleophilic attack is crucial for its effective utilization in multi-step syntheses.

Core Reactivity Principles

The reaction of this compound with nucleophiles is primarily governed by the competition between two mechanistic pathways: SN2 substitution at the benzylic carbon and SNAr at the fluorine-bearing aromatic carbon.

SN2 Reaction at the Benzylic Position

The benzylic bromide is exceptionally susceptible to nucleophilic attack. The rate of this SN2 reaction is influenced by several factors:

  • Nucleophile Strength: Stronger nucleophiles will react more rapidly.

  • Steric Hindrance: Less sterically hindered nucleophiles will facilitate a faster reaction.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

The general mechanism for the SN2 reaction is depicted below:

SN2_Mechanism Substrate This compound TS [Transition State]‡ Substrate->TS Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->TS Product Substituted Product TS->Product Leaving_Group Br⁻ TS->Leaving_Group Leaving Group Departure

Caption: SN2 reaction at the benzylic position.

SNAr Reaction at the Aromatic Ring

The fluorine atom is activated towards nucleophilic aromatic substitution by the para-nitro group. The SNAr mechanism involves a two-step addition-elimination process:

  • Nucleophilic Attack: The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized Meisenheimer complex.

  • Elimination of the Leaving Group: The fluoride ion is expelled, and the aromaticity of the ring is restored.

The rate of the SNAr reaction is dependent on:

  • Electron-Withdrawing Groups: The strong -I and -M effects of the nitro group are essential for stabilizing the negatively charged Meisenheimer intermediate.

  • Leaving Group Ability: For SNAr reactions, the reactivity order of halogens is F > Cl > Br > I. The highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial nucleophilic attack, which is typically the rate-determining step.

  • Solvent: Polar aprotic solvents are also favorable for SNAr reactions.

SNAr_Mechanism Substrate This compound Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Addition Nucleophile Nu⁻ Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination Leaving_Group F⁻ Meisenheimer->Leaving_Group

Caption: SNAr reaction at the aromatic ring.

Chemoselectivity: SN2 vs. SNAr

For this compound, the SN2 reaction at the benzylic position is generally much faster and the predominant pathway under most conditions. This is due to the inherent high reactivity of the benzylic bromide. The C-Br bond at the benzylic position is weaker and more readily cleaved than the C-F bond on the aromatic ring.

However, the SNAr pathway can become competitive under certain conditions, such as with very strong and sterically unhindered nucleophiles at elevated temperatures. For the purpose of this guide, we will focus on the selective SN2 reaction, which is the more common and synthetically useful transformation for this substrate.

Reactivity with Various Nucleophiles: Data and Protocols

This section provides quantitative data and detailed experimental protocols for the reaction of this compound with common classes of nucleophiles. The reactions are assumed to proceed via an SN2 mechanism at the benzylic position.

Reaction with Amines (N-Nucleophiles)

Primary and secondary amines readily react with this compound to yield the corresponding N-substituted 2-(aminomethyl)-1-fluoro-4-nitrobenzene derivatives.

Table 1: Reaction of this compound with Amines

NucleophileReagentSolventBaseTemperature (°C)Time (h)ProductYield (%)
Primary AmineAnilineAcetonitrileK₂CO₃8012N-(2-fluoro-5-nitrobenzyl)aniline>95 (crude)
Secondary AminePiperidineDMFK₂CO₃2541-((2-fluoro-5-nitrophenyl)methyl)piperidineHigh

Experimental Protocol: Synthesis of N-(2-fluoro-5-nitrobenzyl)aniline

Amine_Protocol A 1. Dissolve this compound and aniline in acetonitrile. B 2. Add K₂CO₃ to the mixture. A->B C 3. Heat the reaction at 80°C for 12 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool to room temperature and filter. D->E F 6. Concentrate the filtrate. E->F G 7. Purify by column chromatography (if necessary). F->G

Caption: Workflow for reaction with aniline.

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a solution of this compound in anhydrous acetonitrile, add aniline.

    • Add potassium carbonate to the mixture.

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel.

Reaction with Thiols (S-Nucleophiles)

Thiols are excellent nucleophiles and react efficiently with this compound to form thioethers.

Table 2: Reaction of this compound with Thiols

NucleophileReagentSolventBaseTemperature (°C)Time (h)ProductYield (%)
ThiolThiophenolDMFK₂CO₃2522-((phenylthio)methyl)-1-fluoro-4-nitrobenzeneHigh

Experimental Protocol: Synthesis of 2-((phenylthio)methyl)-1-fluoro-4-nitrobenzene

Thiol_Protocol A 1. Dissolve this compound and thiophenol in DMF. B 2. Add K₂CO₃ to the mixture. A->B C 3. Stir at room temperature for 2 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Pour into water and extract with ethyl acetate. D->E F 6. Wash organic layer, dry, and concentrate. E->F G 7. Purify by column chromatography. F->G

Caption: Workflow for reaction with thiophenol.

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and thiophenol in anhydrous DMF.

    • Add potassium carbonate to the solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction with Alkoxides (O-Nucleophiles)

Alkoxides, generated from the corresponding alcohols and a base, react to form ethers.

Table 3: Reaction of this compound with Alkoxides

NucleophileReagentSolventBaseTemperature (°C)Time (h)ProductYield (%)
AlkoxideSodium methoxideMethanol-2532-(methoxymethyl)-1-fluoro-4-nitrobenzeneGood

Experimental Protocol: Synthesis of 2-(methoxymethyl)-1-fluoro-4-nitrobenzene

Alkoxide_Protocol A 1. Prepare sodium methoxide solution in methanol. B 2. Add a solution of this compound in methanol dropwise. A->B C 3. Stir at room temperature for 3 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Quench with water and remove methanol. D->E F 6. Extract with ether, wash, dry, and concentrate. E->F G 7. Purify by distillation or chromatography. F->G

Caption: Workflow for reaction with sodium methoxide.

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (1.2 eq)

    • Methanol (anhydrous)

  • Procedure:

    • Prepare a solution of sodium methoxide in anhydrous methanol.

    • To this solution, add a solution of this compound in methanol dropwise at room temperature.

    • Stir the reaction mixture for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by vacuum distillation or column chromatography.

Reaction with Azide (N-Nucleophile)

The azide ion is a good nucleophile and reacts cleanly to produce the corresponding benzyl azide.

Table 4: Reaction of this compound with Azide

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)
AzideSodium azideDMF/Water2562-(azidomethyl)-1-fluoro-4-nitrobenzeneHigh

Experimental Protocol: Synthesis of 2-(azidomethyl)-1-fluoro-4-nitrobenzene

Azide_Protocol A 1. Dissolve this compound in DMF/water. B 2. Add sodium azide. A->B C 3. Stir at room temperature for 6 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Pour into water and extract with ethyl acetate. D->E F 6. Wash organic layer, dry, and concentrate. E->F G 7. Use the crude product directly or purify. F->G

Caption: Workflow for reaction with sodium azide.

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • DMF/Water mixture (e.g., 9:1)

  • Procedure:

    • Dissolve this compound in a mixture of DMF and water.

    • Add sodium azide to the solution.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is often of sufficient purity for subsequent reactions, such as click chemistry or reduction to the amine.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. Its reactivity is dominated by the facile SN2 displacement of the benzylic bromide by a wide range of nucleophiles. This chemoselectivity allows for the predictable and efficient introduction of nitrogen, sulfur, and oxygen-containing functionalities. The provided protocols offer a solid foundation for the synthesis of a diverse library of derivatives for applications in drug discovery and materials science. While SNAr at the aryl fluoride position is a theoretical possibility, it is generally not a competing pathway under standard nucleophilic substitution conditions. Researchers can confidently employ the methodologies outlined in this guide to leverage the synthetic potential of this versatile reagent.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-(bromomethyl)-1-fluoro-4-nitrobenzene. The document elucidates the influence of the substituent groups on the reactivity of both the aromatic ring and the benzylic position. Key reaction pathways, including nucleophilic substitution at the benzylic carbon and the deactivation of the aromatic ring towards electrophilic attack, are discussed in detail. This guide serves as a critical resource for chemists engaged in synthetic organic chemistry, particularly in the design and execution of reactions involving this versatile building block.

Introduction

This compound is a polysubstituted aromatic compound of significant interest in organic synthesis due to its distinct reactive sites. The interplay of the electron-withdrawing nitro group, the inductively withdrawing and resonance-donating fluorine atom, and the reactive bromomethyl group imparts a unique chemical personality to the molecule. Understanding the electronic landscape of this compound is paramount for predicting its behavior in chemical reactions and for its effective utilization in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Electronic and Structural Analysis

The reactivity of this compound is dictated by the electronic effects of its substituents.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This deactivation is most pronounced at the ortho and para positions relative to the nitro group.

  • Fluoro Group (-F): The fluorine atom exhibits a dual electronic nature. It is strongly electronegative, exerting a deactivating inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+M). Overall, fluorine is considered a deactivating group but an ortho, para-director for electrophilic aromatic substitution.

  • Bromomethyl Group (-CH₂Br): This group is a primary benzylic halide. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to nucleophilic attack. The benzene ring enhances the reactivity of this group through the potential for stabilization of a carbocation intermediate in Sₙ1 reactions.

The cumulative effect of these substituents renders the aromatic ring electron-deficient and the benzylic carbon highly electrophilic.

Identification of Electrophilic and Nucleophilic Sites

Based on the electronic analysis, the primary reactive sites of this compound are identified as follows:

  • Primary Electrophilic Site: The most significant electrophilic center is the benzylic carbon of the bromomethyl group. This site is highly susceptible to attack by a wide range of nucleophiles, proceeding via either Sₙ1 or Sₙ2 mechanisms depending on the reaction conditions and the nature of the nucleophile. The strong electron-withdrawing nature of the nitro group further enhances the electrophilicity of this carbon.

  • Secondary Electrophilic Sites: The aromatic carbons , particularly those ortho and para to the nitro group (C4 and C6), are electron-deficient. While significantly less reactive than the benzylic carbon, they can potentially undergo nucleophilic aromatic substitution (SₙAr) under harsh reaction conditions with strong nucleophiles. The fluorine atom at C1 is a potential leaving group in such reactions.

  • Nucleophilic Sites: The molecule possesses weak nucleophilic character. The lone pairs on the oxygen atoms of the nitro group and the fluorine atom are the nominal nucleophilic centers. However, the strong electron-withdrawing nature of the nitro group and the high electronegativity of fluorine significantly diminish their nucleophilicity. Under normal reaction conditions, these sites are unlikely to participate in nucleophilic reactions.

Quantitative Data

PropertyValue
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol [1]
Appearance Solid
CAS Number 454-15-9
LogP 2.50 (Computed)[2]
PSA (Polar Surface Area) 45.82 Ų (Computed)[2]
Refractive Index 1.588 (Computed)[2]

Key Reaction Pathways and Methodologies

Nucleophilic Substitution at the Benzylic Carbon

This is the most prevalent reaction pathway for this compound. The benzylic bromide readily reacts with a variety of nucleophiles to form substituted products.

General Experimental Protocol for Nucleophilic Substitution with an Amine:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., diisopropylethylamine) may be required to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nucleophilic_Substitution reactant This compound product Substituted Product reactant->product Sₙ1 or Sₙ2 nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Br⁻

Caption: General scheme of nucleophilic substitution at the benzylic position.

Electrophilic Aromatic Substitution

The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution. The powerful deactivating effect of the nitro group, combined with the inductive withdrawal of the fluorine and bromomethyl groups, makes such reactions challenging and often require forcing conditions. If substitution were to occur, the directing effects of the substituents would need to be considered. The nitro group is a meta-director, while the fluorine is an ortho, para-director. The overall outcome would likely be a complex mixture of products with low yields.

Electrophilic_Aromatic_Substitution reactant This compound no_reaction Reaction Disfavored (Strongly Deactivated Ring) reactant->no_reaction electrophile Electrophile (E⁺) electrophile->no_reaction

Caption: Representation of the disfavored electrophilic aromatic substitution.

Conclusion

This compound is a valuable synthetic intermediate characterized by a highly electrophilic benzylic carbon and an electron-deficient aromatic ring. Its primary mode of reactivity is nucleophilic substitution at the bromomethyl group, providing a versatile handle for the introduction of various functional groups. Conversely, the aromatic ring is strongly deactivated towards electrophilic attack. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes in medicinal and materials chemistry. This guide provides the foundational knowledge for researchers to effectively and predictably utilize this important chemical building block.

References

Methodological & Application

Application Notes and Protocols for 2-(Bromomethyl)-1-fluoro-4-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-fluoro-4-nitrobenzene is a versatile reagent in organic synthesis, primarily utilized as an electrophilic building block for the introduction of the 2-fluoro-5-nitrobenzyl moiety into a wide range of molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the unique electronic properties of the fluoro and nitro substituents can impart desirable pharmacokinetic and pharmacodynamic characteristics to drug candidates. The presence of the electron-withdrawing nitro group activates the benzylic position, making the bromine a good leaving group for nucleophilic substitution reactions. This allows for the efficient alkylation of various nucleophiles, including amines, phenols, and thiols, providing a straightforward route to a diverse array of functionalized molecules.

The 2-fluoro-5-nitrobenzyl scaffold is a key component in the synthesis of various biologically active compounds, including kinase inhibitors. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity to target proteins. The nitro group, while often serving as an electron-withdrawing group to facilitate the initial reaction, can also be readily reduced to an amino group, providing a handle for further synthetic transformations and diversification of the molecular structure.

Key Applications in Organic Synthesis

The primary application of this compound is in N-alkylation reactions . Due to the activated nature of the benzylic bromide, it readily reacts with primary and secondary amines to form the corresponding N-(2-fluoro-5-nitrobenzyl)amines. This reaction is a cornerstone for the synthesis of complex molecules, particularly in the construction of heterocyclic frameworks and the derivatization of bioactive scaffolds.

A notable application is in the synthesis of substituted piperazine derivatives. Piperazine moieties are prevalent in many approved drugs due to their favorable physicochemical properties and ability to modulate biological activity. By reacting this compound with various substituted piperazines, a library of compounds can be generated for screening in drug discovery programs.

Experimental Protocols

General Protocol for N-Alkylation of Amines

This protocol describes a general procedure for the nucleophilic substitution reaction between this compound and a generic primary or secondary amine.

Reaction Scheme:

N_Alkylation reagent1 This compound reaction + reagent1->reaction reagent2 R1R2NH (Amine) reagent2->reaction product N-(2-fluoro-5-nitrobenzyl)-R1R2N reaction_arrow Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, CH3CN) Room Temp. to 80 °C reaction->reaction_arrow reaction_arrow->product

General N-Alkylation Reaction.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine (1.0 equivalent) in anhydrous DMF or CH₃CN, add the base (K₂CO₃ or Et₃N, 2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data:

The following table provides representative data for the N-alkylation of various amines with this compound, compiled from typical laboratory results.

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃DMF25492
MorpholineK₂CO₃CH₃CN50688
N-MethylpiperazineEt₃NDMF25595
AnilineK₂CO₃DMF801275

Application in the Synthesis of Kinase Inhibitors

The 2-fluoro-5-nitrobenzyl moiety is a valuable pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The subsequent reduction of the nitro group to an amine allows for the construction of more complex heterocyclic systems, such as quinazolines, which are known to be effective kinase inhibitor scaffolds.

Workflow for the Synthesis of a Quinazoline-based Kinase Inhibitor Precursor:

Kinase_Inhibitor_Workflow Workflow for Kinase Inhibitor Precursor Synthesis cluster_alkylation Step 1: N-Alkylation cluster_reduction Step 2: Nitro Reduction cluster_cyclization Step 3: Quinazoline Ring Formation start This compound + Amine (e.g., Piperazine) step1 N-(2-fluoro-5-nitrobenzyl)amine derivative start->step1 Base, Solvent step2 Reduction (e.g., H2, Pd/C or SnCl2) step1->step2 product1 N-(5-amino-2-fluorobenzyl)amine derivative step2->product1 reagent + Cyclizing Agent (e.g., Formic Acid derivative) product1->reagent step3 Heating reagent->step3 product2 Quinazoline-based Kinase Inhibitor Precursor step3->product2

Synthetic workflow for a quinazoline precursor.

This workflow illustrates a common strategy where this compound serves as the starting material. The initial N-alkylation is followed by the reduction of the nitro group to an amine. This aniline derivative can then undergo cyclization with a suitable reagent to form the quinazoline ring system, a core structure in many kinase inhibitors. The specific reaction conditions for each step would be optimized based on the substrates used.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the synthesis of biologically active molecules relevant to drug discovery. Its ability to efficiently introduce the 2-fluoro-5-nitrobenzyl moiety through N-alkylation reactions provides a reliable and straightforward method for the synthesis of diverse compound libraries. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutics.

Application Notes and Protocols for 2-fluoro-5-nitrobenzyl bromide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-fluoro-5-nitrobenzyl bromide as a versatile alkylating agent in the synthesis of biologically active molecules, particularly in the realm of drug discovery and development. The unique structural features of this reagent, including a reactive benzyl bromide moiety, an electron-withdrawing nitro group, and a fluorine atom, make it a valuable building block for the synthesis of targeted therapeutics, such as kinase inhibitors.

Introduction

2-Fluoro-5-nitrobenzyl bromide is a substituted toluene derivative that serves as a potent electrophile in nucleophilic substitution reactions. The benzylic bromine is an excellent leaving group, facilitating the alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The presence of the nitro and fluoro groups on the aromatic ring can significantly influence the reactivity of the molecule and the biological activity of the resulting products. Specifically, the fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the nitro group can be a key pharmacophoric feature or a precursor for further functionalization.

Key Applications in Drug Discovery

The primary application of 2-fluoro-5-nitrobenzyl bromide in drug development is in the synthesis of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By alkylating appropriate scaffolds, researchers can introduce the 2-fluoro-5-nitrobenzyl moiety to create potent and selective inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibiting VEGFR-2 is a well-established anti-cancer strategy. The 2-fluoro-5-nitrobenzyl group can be incorporated into heterocyclic scaffolds known to bind to the ATP-binding site of VEGFR-2, contributing to potent inhibitory activity.

EGFR Inhibition

EGFR is another critical target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation.[2] Small molecule inhibitors of EGFR have shown significant clinical success. The structural motifs present in 2-fluoro-5-nitrobenzyl bromide are found in potent EGFR inhibitors, where they can contribute to the overall binding affinity and selectivity.

Data Presentation: Representative Kinase Inhibitor Activity

While specific data for compounds synthesized directly from 2-fluoro-5-nitrobenzyl bromide is not extensively published, the following table summarizes the inhibitory activities of structurally related compounds against key kinase targets. This data illustrates the potential potency that can be achieved by incorporating the fluoronitrophenyl motif.

Compound ClassTarget KinaseIC50 (nM)Reference Compound
Dioxinoquinazoline DerivativesVEGFR-2220 - 800Sorafenib
3-Methylquinoxaline DerivativesVEGFR-23.2Sorafenib
Piperazinylquinoxaline-based DerivativesVEGFR-2190 - 600Sorafenib
Furo[2,3-d]pyrimidine DerivativesVEGFR-2>70% inhibition at 1µM-
4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazonesErbB-2/EGFR30-

Experimental Protocols

The following are generalized protocols for the use of 2-fluoro-5-nitrobenzyl bromide as an alkylating agent. The specific conditions may require optimization based on the substrate and desired product.

Protocol 1: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the alkylation of a primary amine with 2-fluoro-5-nitrobenzyl bromide.

Materials:

  • 2-fluoro-5-nitrobenzyl bromide

  • Primary amine of interest

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of 2-fluoro-5-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-alkylated product.

Protocol 2: O-Alkylation of a Phenol

This protocol outlines a general procedure for the alkylation of a phenolic hydroxyl group.

Materials:

  • 2-fluoro-5-nitrobenzyl bromide

  • Phenol of interest

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous Acetone or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 eq) in anhydrous acetone.

  • Add cesium carbonate (1.5 eq) to the solution and stir the suspension at room temperature for 20 minutes.

  • Add 2-fluoro-5-nitrobenzyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC. The reaction is typically complete within 6-18 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors synthesized using 2-fluoro-5-nitrobenzyl bromide.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor EGFR Inhibitor (derived from 2-fluoro-5-nitrobenzyl bromide) Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor VEGFR-2 Inhibitor (derived from 2-fluoro-5-nitrobenzyl bromide) Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a kinase inhibitor using 2-fluoro-5-nitrobenzyl bromide.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Amine/Phenol + 2-fluoro-5-nitrobenzyl bromide) Alkylation Alkylation Reaction Start->Alkylation Purification Purification (Column Chromatography) Alkylation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In vitro Kinase Assay (IC50 determination) Characterization->Kinase_Assay Cell_Assay Cell-based Proliferation Assay Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-(bromomethyl)-1-fluoro-4-nitrobenzene, a versatile reagent for the synthesis of various heterocyclic compounds. This reagent is particularly useful as a building block in medicinal chemistry and drug discovery due to the presence of a reactive bromomethyl group for alkylation and a fluoro-group activated by a nitro-substituent for potential nucleophilic aromatic substitution.

Core Application: N-Alkylation of Heterocycles

The primary application of this compound is the N-alkylation of nitrogen-containing heterocycles. The benzylic bromide is highly reactive towards nucleophilic nitrogen atoms, allowing for the introduction of the 5-fluoro-2-nitrobenzyl moiety, a common fragment in pharmacologically active molecules.

Application Note 1: Synthesis of 1-(5-Fluoro-2-nitrobenzyl)-1H-imidazole

This protocol details a standard procedure for the N-alkylation of imidazole with this compound. Imidazole and its derivatives are fundamental scaffolds in numerous pharmaceuticals.

Reaction Scheme:

Caption: General reaction scheme for the N-alkylation of imidazole.

Experimental Protocol

This procedure is a general guideline and may require optimization for specific substrates or scales.

Materials and Reagents:

  • Imidazole

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous acetonitrile to achieve a concentration of 0.2-0.5 M with respect to the imidazole.

  • Addition of Alkylating Agent: While stirring the suspension, add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (imidazole) is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5-fluoro-2-nitrobenzyl)-1H-imidazole.

Quantitative Data (Representative)

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of imidazole and a related heterocycle.

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)
ImidazoleK₂CO₃Acetonitrile60685-95
PyrazoleNaHTHF25480-90

Workflow Diagram

workflow start Start: Reagents and Glassware setup Reaction Setup: - Imidazole (1.0 eq) - K2CO3 (1.5 eq) - Anhydrous Acetonitrile start->setup addition Add 2-(Bromomethyl)-1-fluoro- 4-nitrobenzene (1.05 eq) setup->addition reaction Stir at 60°C Monitor by TLC (4-12 h) addition->reaction workup Work-up: - Filter solids - Evaporate solvent - Liquid-liquid extraction reaction->workup purification Purification: Flash Column Chromatography workup->purification product Final Product: 1-(5-Fluoro-2-nitrobenzyl)-1H-imidazole purification->product

Caption: Experimental workflow for N-alkylation.

Potential Application: Synthesis of Fused Heterocyclic Systems

While specific literature examples are scarce, the bifunctional nature of this compound suggests its utility in the synthesis of fused heterocyclic systems, such as benzimidazoles, through reaction with appropriate dinucleophiles.

Application Note 2: Proposed Synthesis of 5-Fluoro-8-nitro-1H-benzo[1][2]imidazo[2,1-a]isoquinoline Derivatives

This section outlines a theoretical pathway for the synthesis of a fused benzimidazole derivative. The reaction would likely proceed via an initial N-alkylation at the more nucleophilic amine of an o-phenylenediamine, followed by an intramolecular nucleophilic aromatic substitution (SNAᵣ) of the activated fluorine atom.

Proposed Reaction Pathway

Caption: Proposed pathway for fused benzimidazole synthesis.

Suggested Experimental Protocol (Theoretical)

This protocol is a hypothetical starting point for investigation and would require significant optimization.

  • N-Alkylation:

    • Dissolve o-phenylenediamine (1.0 eq) and a mild base such as triethylamine (1.1 eq) in an aprotic polar solvent like DMF.

    • Slowly add this compound (1.0 eq) at room temperature.

    • Stir for 12-24 hours, monitoring for the formation of the mono-alkylated intermediate.

    • Isolate the intermediate via aqueous work-up and extraction.

  • Intramolecular Cyclization:

    • Dissolve the isolated intermediate in an anhydrous aprotic solvent like THF or DMF.

    • Add a strong, non-nucleophilic base such as sodium hydride (1.2 eq) portion-wise at 0°C.

    • Slowly warm the reaction to room temperature and then heat to reflux to promote intramolecular cyclization.

    • Monitor the reaction for the formation of the fused product.

    • Upon completion, carefully quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and proceed with standard extraction and purification procedures.

Safety Information

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Always consult the Safety Data Sheet (SDS) before use.

Application Notes and Protocols: Preparation of Pharmaceutical Intermediates with 2-Fluoro-5-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates utilizing 2-fluoro-5-nitrobenzyl bromide. The primary application highlighted is its use as an alkylating agent in the malonic ester synthesis, a cornerstone reaction in the formation of carbon-carbon bonds for the construction of more complex molecular frameworks common in medicinal chemistry.

Introduction

2-Fluoro-5-nitrobenzyl bromide is a versatile reagent in organic synthesis, particularly in the development of pharmaceutical intermediates. Its utility stems from the presence of a reactive benzyl bromide moiety, which is an excellent electrophile for alkylation reactions. The electron-withdrawing nitro group and the fluorine atom on the aromatic ring can influence the reactivity of the molecule and serve as handles for further chemical transformations. These features make it a valuable building block for a variety of drug candidates.

This protocol will focus on a classic and highly effective method for carbon-carbon bond formation: the alkylation of diethyl malonate. This reaction is widely used in the synthesis of substituted acetic acid derivatives, which are precursors to numerous active pharmaceutical ingredients (APIs), including barbiturates, sedatives, and anticonvulsants.[1]

Key Reaction: Malonic Ester Synthesis

The core application detailed here is the synthesis of diethyl 2-(2-fluoro-5-nitrobenzyl)malonate. This intermediate can be further elaborated, for instance, by hydrolysis and decarboxylation to yield a substituted phenylacetic acid, a common motif in pharmacologically active molecules.

Reaction Scheme:

Experimental Protocol: Synthesis of Diethyl 2-(2-fluoro-5-nitrobenzyl)malonate

This protocol is adapted from established procedures for malonic ester synthesis with similar electrophiles.[1][2][3]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-Fluoro-5-nitrobenzyl bromideC₇H₅BrFNO₂249.0210.0 g40.16
Diethyl malonateC₇H₁₂O₄160.177.08 g (6.74 mL)44.18
Sodium hydride (60% dispersion in mineral oil)NaH24.001.77 g44.18
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09150 mL-
Saturated aqueous ammonium chlorideNH₄Cl53.49As needed-
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-
Anhydrous magnesium sulfateMgSO₄120.37As needed-
HexanesC₆H₁₄86.18As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Nitrogen or Argon inlet for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.77 g, 44.18 mmol) to a 500 mL three-necked flask containing anhydrous DMF (100 mL).

  • Enolate Formation: Cool the suspension to 0 °C using an ice bath. While stirring, add diethyl malonate (7.08 g, 44.18 mmol) dropwise via a dropping funnel over 20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Mixture Stirring: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.

  • Alkylation: Dissolve 2-fluoro-5-nitrobenzyl bromide (10.0 g, 40.16 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure diethyl 2-(2-fluoro-5-nitrobenzyl)malonate.

Expected Yield and Purity:

ParameterExpected Value
Theoretical Yield13.22 g
Typical Experimental Yield85-95%
Purity (by HPLC/NMR)>98%

Visualizing the Workflow

The following diagrams illustrate the key logical and experimental flows.

G Logical Flow of Malonic Ester Synthesis A Deprotonation of Diethyl Malonate B Formation of Malonate Enolate A->B Base (NaH) C Nucleophilic Attack on 2-Fluoro-5-nitrobenzyl Bromide B->C Electrophile Addition D Formation of C-C Bond C->D SN2 Reaction E Product: Diethyl 2-(2-fluoro-5-nitrobenzyl)malonate D->E

Caption: Logical steps in the malonic ester synthesis.

G Experimental Workflow A 1. Prepare NaH suspension in DMF under N2 B 2. Add Diethyl Malonate at 0°C A->B C 3. Add 2-Fluoro-5-nitrobenzyl Bromide solution at 0°C B->C D 4. Stir overnight at Room Temperature C->D E 5. Quench with aq. NH4Cl D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H I Final Product H->I

Caption: Step-by-step experimental procedure.

Further Applications and Signaling Pathways

The synthesized intermediate, diethyl 2-(2-fluoro-5-nitrobenzyl)malonate, is not typically a final drug product but a key building block. Its subsequent chemical modifications can lead to a diverse range of compounds with potential biological activity. For instance, the nitro group can be reduced to an amine, which can then be acylated or used in the formation of heterocyclic rings. The ester groups can be hydrolyzed and the resulting diacid can be decarboxylated to form a substituted carboxylic acid.

While a specific signaling pathway for this intermediate is not defined, its derivatives could be designed to target a multitude of biological pathways implicated in disease. For example, substituted phenylacetic acid derivatives are known to act as enzyme inhibitors or receptor antagonists in various signaling cascades. The design of the final molecule will dictate its biological target.

G Potential Derivatization Pathways A Diethyl 2-(2-fluoro-5-nitrobenzyl)malonate B Reduction of Nitro Group A->B C Hydrolysis and Decarboxylation A->C D Substituted Aniline Derivative B->D E Substituted Phenylacetic Acid C->E F Further Functionalization (e.g., Amide Coupling, Heterocycle Formation) D->F E->F G Final API Candidate F->G

Caption: Potential synthetic routes from the intermediate.

Conclusion

2-Fluoro-5-nitrobenzyl bromide is a valuable and reactive starting material for the synthesis of pharmaceutical intermediates. The malonic ester synthesis described provides a reliable and high-yielding method to introduce this fragment into a growing carbon framework. The resulting product is a versatile intermediate that can be readily converted into more complex molecules for drug discovery and development programs. The provided protocol offers a detailed guide for researchers to effectively utilize this important building block.

References

Application Notes and Protocols: O-alkylation of Phenols with 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. The Williamson ether synthesis is a classic and widely utilized method for this purpose, involving the reaction of a phenoxide with an alkyl halide.[1][2] This document provides detailed protocols and application notes for the O-alkylation of various phenols using 2-(bromomethyl)-1-fluoro-4-nitrobenzene, a versatile reagent for introducing a fluorinated, nitro-substituted benzyl moiety. This structural motif is of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and nitro groups. The following sections outline the general reaction, experimental protocols, and representative data.

Reaction Principle

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether product.[1]

General Reaction Scheme:

Caption: General reaction scheme for the O-alkylation of phenols.

Quantitative Data Summary

The following table summarizes the expected yields for the O-alkylation of various substituted phenols with this compound under standardized reaction conditions. The reactivity of the phenol is influenced by the electronic nature of its substituents. Electron-withdrawing groups can increase the acidity of the phenol, facilitating deprotonation, while electron-donating groups can increase the nucleophilicity of the resulting phenoxide.

EntryPhenol SubstrateSubstituent PositionElectronic EffectExpected Yield (%)
1Phenol-Neutral85-95
24-MethoxyphenolparaElectron-donating90-98
34-NitrophenolparaElectron-withdrawing75-85
44-ChlorophenolparaElectron-withdrawing (inductive), weak electron-donating (resonance)80-90
52-MethylphenolorthoElectron-donating82-92

Experimental Protocols

Materials and Reagents:
  • Substituted phenol (e.g., phenol, 4-methoxyphenol, 4-nitrophenol)

  • This compound[3]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

General Protocol for O-alkylation:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone or DMF (approximately 0.1 M concentration of the phenol).

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the O-alkylation experiment.

G start Start setup Reaction Setup: Phenol, K₂CO₃, Solvent start->setup add_reagent Add 2-(bromomethyl)-1- fluoro-4-nitrobenzene setup->add_reagent react Heat and Monitor by TLC add_reagent->react workup Aqueous Work-up: Filter, Extract, Wash react->workup purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS, etc. purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of phenol ethers.

Signaling Pathway of Substituent Effects

The electronic nature of the substituent on the phenol ring influences the reaction rate. This can be visualized as a logical relationship.

G substituent Phenol Substituent edg Electron-Donating Group (EDG) substituent->edg ewg Electron-Withdrawing Group (EWG) substituent->ewg nucleophilicity Phenoxide Nucleophilicity edg->nucleophilicity Increases acidity Phenol Acidity ewg->acidity Increases deprotonation Ease of Deprotonation acidity->deprotonation Increases sn2_rate SN2 Reaction Rate nucleophilicity->sn2_rate Increases

Caption: Influence of substituents on reaction parameters.

Safety Precautions:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Williamson Ether Synthesis with 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Williamson ether synthesis using 2-(bromomethyl)-1-fluoro-4-nitrobenzene. This versatile reaction allows for the formation of a wide range of ether compounds, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1][2] this compound is a suitable electrophile for this reaction due to the presence of a primary benzylic bromide, which is readily displaced by nucleophiles. The electron-withdrawing nitro group further activates the benzylic position towards nucleophilic attack.

Reaction Scheme

The general reaction scheme for the Williamson ether synthesis with this compound is as follows:

Where R can be an alkyl or aryl group, and the base is typically a strong base such as sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) when reacting with more acidic phenols.[3][4]

Key Reaction Parameters

Several factors influence the success and efficiency of the Williamson ether synthesis:

  • Base: The choice of base is crucial and depends on the pKa of the alcohol or phenol. For aliphatic alcohols, a strong base like sodium hydride is often necessary to generate the corresponding alkoxide.[3] For more acidic phenols, a weaker base such as potassium carbonate is generally sufficient.[4]

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are commonly employed as they effectively solvate the cation of the base and do not interfere with the nucleophile.[3][4]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal temperature and reaction time.

  • Reaction Time: The reaction time can vary from a few hours to overnight. Again, TLC is the best tool to monitor the consumption of the starting materials.

Representative Reaction Conditions

Reactant (Nucleophile)BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
PhenolK₂CO₃Acetone/DMFReflux4-1280-95
Substituted PhenolK₂CO₃Acetone/DMFReflux4-1275-90
Primary AlcoholNaHTHF/DMF0 to RT2-870-85
Secondary AlcoholNaHTHF/DMFRT to 506-1850-70

Note: These are generalized conditions and may require optimization for specific substrates. Yields are estimates based on similar reactions and are highly dependent on the specific reactants and conditions used.

Experimental Protocol: General Procedure for the Synthesis of an Aryl Ether

This protocol describes a general procedure for the reaction of a phenol with this compound using potassium carbonate as the base.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Add a suitable volume of acetone or DMF to dissolve the reactants.

  • Add this compound (1.0 - 1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ether.

Logical Workflow of the Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine Phenol, K₂CO₃, and Solvent Add_Electrophile Add 2-(Bromomethyl)-1-fluoro- 4-nitrobenzene Reactants->Add_Electrophile Heat Heat to Reflux Add_Electrophile->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter Solids Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Liquid-Liquid Extraction Concentrate->Extract Dry Dry Organic Layer Extract->Dry Concentrate_Final Concentrate to Crude Product Dry->Concentrate_Final Purify Column Chromatography or Recrystallization Concentrate_Final->Purify Product Pure Ether Product Purify->Product

Caption: Experimental workflow for the Williamson ether synthesis.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.

  • Organic solvents are flammable and should be handled away from ignition sources.

By following these guidelines and protocols, researchers can effectively utilize this compound in Williamson ether synthesis to generate a diverse library of ether compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for Protecting Group Strategies Involving 2-Fluoro-5-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-fluoro-5-nitrobenzyl (FNB) group is a photolabile protecting group (PPG) utilized in organic synthesis to temporarily mask reactive functional groups. As a member of the ortho-nitrobenzyl (ONB) family of protecting groups, the FNB group offers the key advantage of being cleavable under neutral conditions using UV light, typically in the range of 350-405 nm.[1][2] This "uncaging" process allows for the controlled release of the protected molecule with high spatial and temporal precision, a feature that is particularly valuable in the synthesis of complex molecules and in the development of "caged" compounds for biological studies.[3][4] The photolytic cleavage proceeds via an intramolecular rearrangement, yielding the deprotected functional group and a 2-fluoro-5-nitrosobenzaldehyde byproduct.[2]

The presence of the fluorine atom and the nitro group on the benzyl ring can influence the reactivity and photolytic properties of the protecting group, although detailed comparative studies with other ONB derivatives are not extensively documented in the readily available literature. These substituents may affect the absorption wavelength and quantum yield of the photolysis reaction.[5]

This document provides an overview of the application of 2-fluoro-5-nitrobenzyl bromide for the protection of alcohols, phenols, and carboxylic acids, including generalized experimental protocols and a summary of expected reaction parameters.

Data Presentation

Due to the limited availability of specific quantitative data for the protection and deprotection reactions involving 2-fluoro-5-nitrobenzyl bromide in the surveyed literature, the following tables provide generalized conditions and expected outcomes based on the known reactivity of ortho-nitrobenzyl protecting groups. Researchers should consider these as starting points for optimization.

Table 1: Generalized Conditions for Protection of Functional Groups with 2-Fluoro-5-nitrobenzyl Bromide

Functional GroupSubstrate ExampleBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Alcohol (Primary)Benzyl alcoholNaHDMF, THF0 to rt2 - 1270 - 95
PhenolPhenolK₂CO₃, Cs₂CO₃DMF, Acetonert to 604 - 1880 - 98
Carboxylic AcidBenzoic acidCs₂CO₃, Et₃NDMF, CH₃CNrt1 - 685 - 99

Table 2: Generalized Conditions for Photolytic Deprotection of 2-Fluoro-5-nitrobenzyl (FNB) Protected Compounds

Protected GroupSubstrate ExampleWavelength (nm)SolventIrradiation TimeTypical Yield (%)
FNB-Ether2-Fluoro-5-nitrobenzyl benzyl ether~365Acetonitrile, Methanol, Dichloromethane0.5 - 4 hGood to Quantitative
FNB-Ester2-Fluoro-5-nitrobenzyl benzoate~365Acetonitrile, Methanol, Dichloromethane0.5 - 2 hGood to Quantitative

Experimental Protocols

The following are generalized protocols for the protection of functional groups using 2-fluoro-5-nitrobenzyl bromide and their subsequent photolytic deprotection. Note: These protocols are based on standard procedures for similar protecting groups and should be optimized for specific substrates.

Protocol 1: Protection of a Primary Alcohol

This protocol describes the formation of a 2-fluoro-5-nitrobenzyl ether from a primary alcohol.

Materials:

  • Primary alcohol

  • 2-Fluoro-5-nitrobenzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-fluoro-5-nitrobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with EtOAc (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of a Phenol

This protocol outlines the synthesis of a 2-fluoro-5-nitrobenzyl aryl ether.

Materials:

  • Phenol

  • 2-Fluoro-5-nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 equivalent) in anhydrous DMF, add K₂CO₃ (2.0 equivalents) or Cs₂CO₃ (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-fluoro-5-nitrobenzyl bromide (1.1 equivalents) to the mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C for 4-18 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with EtOAc (3 x volume of DMF).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization.

Protocol 3: Protection of a Carboxylic Acid

This protocol describes the formation of a 2-fluoro-5-nitrobenzyl ester.

Materials:

  • Carboxylic acid

  • 2-Fluoro-5-nitrobenzyl bromide

  • Cesium carbonate (Cs₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or CH₃CN, add Cs₂CO₃ (1.5 equivalents) or Et₃N (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-fluoro-5-nitrobenzyl bromide (1.1 equivalents).

  • Stir the reaction at room temperature for 1-6 hours, monitoring by TLC.

  • Once the reaction is complete, add water and extract with EtOAc.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Protocol 4: Photolytic Deprotection of a 2-Fluoro-5-nitrobenzyl Protected Compound

This protocol provides a general procedure for the cleavage of the FNB protecting group.

Materials:

  • FNB-protected compound

  • Appropriate solvent (e.g., acetonitrile, methanol, dichloromethane)

  • UV photoreactor equipped with a lamp emitting at ~365 nm (e.g., medium-pressure mercury lamp with a Pyrex filter)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Dissolve the FNB-protected compound in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized but is typically in the range of 0.01-0.1 M.

  • Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.

  • Irradiate the solution with a UV lamp (~365 nm) while maintaining a constant temperature (usually room temperature) and stirring.

  • Monitor the progress of the deprotection by TLC or HPLC. The reaction time can vary from 30 minutes to several hours depending on the substrate and reaction scale.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography to remove the 2-fluoro-5-nitrosobenzaldehyde byproduct and any remaining starting material.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Substrate Substrate (Alcohol, Phenol, or Carboxylic Acid) Reaction_P Protection Reaction Substrate->Reaction_P Reagents 2-Fluoro-5-nitrobenzyl bromide + Base (e.g., NaH, K₂CO₃) Reagents->Reaction_P Protected_Substrate FNB-Protected Substrate Reaction_D Photolysis Protected_Substrate->Reaction_D Reaction_P->Protected_Substrate UV_Light UV Light (~365 nm) UV_Light->Reaction_D Deprotected_Substrate Deprotected Substrate Byproduct 2-Fluoro-5-nitrosobenzaldehyde Reaction_D->Deprotected_Substrate Reaction_D->Byproduct

Caption: General workflow for the protection and photolytic deprotection of functional groups using 2-fluoro-5-nitrobenzyl bromide.

Photodeprotection_Mechanism FNB_Protected FNB-Protected Substrate Excited_State Excited State FNB_Protected->Excited_State hν (~365 nm) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Cyclization Deprotected_Product Deprotected Substrate Cyclic_Intermediate->Deprotected_Product Rearrangement & Cleavage Byproduct 2-Fluoro-5-nitrosobenzaldehyde Cyclic_Intermediate->Byproduct Rearrangement & Cleavage

Caption: Simplified mechanism of photodeprotection for 2-fluoro-5-nitrobenzyl (FNB) protecting groups.

References

Application Notes and Protocols for 2-(Bromomethyl)-1-fluoro-4-nitrobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals using this specific starting material is not extensively documented in publicly available literature, its chemical functionalities offer significant potential for the development of new fungicides, herbicides, and insecticides. The protocols provided are based on established chemical transformations and are intended to serve as a foundational guide for research and development.

Introduction: A Versatile Synthon for Agrochemical Discovery

This compound is a highly functionalized aromatic compound possessing three key reactive sites: a bromomethyl group, a nitro group, and a fluorine atom. This unique combination makes it an attractive starting material for the synthesis of complex molecular scaffolds relevant to the agrochemical industry.

  • Bromomethyl Group: This is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of various side chains, a common strategy in the derivatization of agrochemical leads to optimize their biological activity and physicochemical properties.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This amino functionality can then be further modified, for example, through diazotization or acylation, to construct a wide array of heterocyclic systems prevalent in modern agrochemicals.

  • Fluorine Atom: The presence of a fluorine atom can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, all desirable traits in the design of effective agrochemicals.

Proposed Applications in Agrochemical Synthesis

Based on the reactivity of its functional groups, this compound can be envisioned as a key intermediate in the synthesis of various classes of agrochemicals.

Synthesis of Fungicide Precursors

The compound can be utilized to synthesize precursors for fungicides, particularly those containing ether or thioether linkages, which are common in many commercial products. The bromomethyl group can react with phenols, thiophenols, or heterocyclic thiols to form the corresponding ether or thioether derivatives.

Synthesis of Herbicide Scaffolds

The versatile nature of the molecule allows for its use in the construction of herbicidal scaffolds. For instance, the nitro group can be reduced to an amine, which can then be a key component in the formation of ureas, amides, or heterocyclic rings known to exhibit herbicidal activity.

Experimental Protocols

The following are detailed, generalized protocols for key transformations of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: O-Alkylation of a Phenolic Substrate

This protocol describes a general procedure for the synthesis of a diaryl ether, a common structural motif in agrochemicals.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)
This compound454-15-9234.021.0
Substituted Phenol (e.g., 4-chlorophenol)106-48-9128.561.1
Potassium Carbonate (K₂CO₃)584-08-7138.211.5
Acetonitrile (CH₃CN)75-05-841.0520 mL

Procedure:

  • To a stirred solution of the substituted phenol (1.1 mmol) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

  • Add this compound (1.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired diaryl ether.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to an amine, a crucial step for further diversification of the molecular scaffold.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)
This compound454-15-9234.021.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.655.0
Ethanol (C₂H₅OH)64-17-546.0725 mL
Concentrated Hydrochloric Acid (HCl)7647-01-036.46As needed
Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed

Procedure:

  • Suspend this compound (1.0 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5.0 mmol) to the suspension.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino product.

  • Further purification can be achieved by column chromatography or recrystallization.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic workflows starting from this compound.

experimental_workflow_1 start This compound reaction1 O-Alkylation start->reaction1 phenol Substituted Phenol phenol->reaction1 base Base (e.g., K₂CO₃) base->reaction1 solvent1 Solvent (e.g., Acetonitrile) solvent1->reaction1 product1 Diaryl Ether Derivative reaction1->product1 Nucleophilic Substitution

Fig. 1: Synthesis of Diaryl Ether Derivatives.

experimental_workflow_2 start This compound reaction2 Nitro Group Reduction start->reaction2 reductant Reducing Agent (e.g., SnCl₂·2H₂O) reductant->reaction2 solvent2 Solvent (e.g., Ethanol) solvent2->reaction2 product2 Aniline Derivative reaction2->product2 further_rxn Further Functionalization (e.g., Acylation, Diazotization) product2->further_rxn final_product Diverse Agrochemical Scaffolds further_rxn->final_product

Fig. 2: Pathway to Diverse Amine-Containing Scaffolds.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, quantitative data for the described experimental protocols. These values should be considered as targets for optimization in a research setting.

ProtocolReaction TypeStarting MaterialProductTheoretical Yield (%)Purity (by HPLC) (%)
1O-AlkylationThis compoundDiaryl Ether Derivative85-95>98
2Nitro Group ReductionThis compoundAniline Derivative80-90>97

Safety and Handling

This compound is a reactive and potentially hazardous chemical. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of diverse and complex molecular architectures. The protocols and pathways outlined in these application notes provide a solid foundation for researchers to explore the full potential of this versatile synthon in the discovery and development of next-generation crop protection agents.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common starting eluent system for the purification of this compound on a silica gel column?

A common starting point for compounds of similar polarity is a mixture of hexane and ethyl acetate. Based on protocols for analogous compounds, a ratio of 1:1 hexane/ethyl acetate can be a good starting point for developing your eluent system via thin-layer chromatography (TLC).[1] An ideal Rf value to aim for on TLC is between 0.2 and 0.4 for the best separation on a column.[2][3]

Q2: How can I determine if my compound, this compound, is stable on silica gel?

You can test for compound stability by performing a 2D TLC.[4][5] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot that has moved diagonally. If you see multiple spots, it may indicate decomposition on the silica gel.[5]

Q3: What should I do if my compound is not soluble in the eluent system I plan to use for column chromatography?

If your crude sample has poor solubility in the optimal eluting solvent, you can use a "dry loading" technique.[4] Dissolve your sample in a suitable solvent in which it is soluble, add silica gel to this solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

Q4: How can I avoid cracks in my silica gel bed?

Cracks in the silica bed can be caused by the column running dry or by heat generated from the solvent mixing with the silica. To prevent this, ensure the solvent level never drops below the top of the silica.[4] When preparing the column, adding the silica to the solvent (rather than the other way around) and allowing the slurry to cool to room temperature before packing can also help prevent cracks.

Q5: What is the best way to pack a silica gel column for optimal separation?

For optimal separation, the column should be packed uniformly without any air pockets.[6] A common method is to create a slurry of the silica gel in the initial, non-polar eluent and pour it into the column. Gently tapping the column as the silica settles can help to create a more uniform packing.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not elute from the column The eluent system is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate.[5] If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine added to the eluent.[2]
Compound elutes too quickly (with the solvent front) The eluent system is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
Poor separation of the desired compound from impurities Inappropriate eluent system.Develop an optimal eluent system using TLC, aiming for an Rf of 0.2-0.4 for your compound.[2][3]
The column was overloaded with the sample.Use an appropriate amount of crude sample for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.[6][7]
Tailing of the compound band The compound may have poor solubility in the eluent.Consider switching to a different solvent system in which the compound is more soluble.[5]
The silica gel may be too acidic for the compound.Consider using deactivated silica gel or an alternative stationary phase like alumina.[2]
Cracks or bubbles in the packed column The column ran dry.Always keep the solvent level above the top of the silica bed.[4]
Heat was generated during packing.Allow the silica slurry to cool to room temperature before packing the column.
Air was introduced into the column.Ensure all connections are secure and de-gas the eluent if necessary.[7]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 200-400 mesh)Standard silica gel is typically sufficient.
Eluent System Hexane/Ethyl AcetateA starting ratio of 1:1 is suggested based on similar compounds and should be optimized with TLC.[1]
Target Rf Value 0.2 - 0.4This range generally provides the best separation in column chromatography.[2][3]
Sample Loading 1:30 to 1:100 (sample:silica gel by weight)Overloading the column will lead to poor separation.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product.

1. Preparation of the Eluent System:

  • Based on TLC analysis, prepare an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Prepare a sufficient quantity to run the entire column.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica to settle, gently tapping the column to ensure even packing.

  • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[4]

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[4] Carefully add this powder to the top of the packed column.

  • Add a protective layer of sand on top of the sample.

4. Elution:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to start the elution process at a steady flow rate.

  • Begin collecting fractions in test tubes or other suitable containers.

5. Monitoring the Separation:

  • Monitor the elution of the compound and impurities by TLC analysis of the collected fractions.

  • If necessary, the polarity of the eluent can be gradually increased to elute more polar compounds.

6. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow Diagramdot

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Isolation TLC TLC Analysis to Determine Eluent System Slurry Prepare Silica Gel Slurry TLC->Slurry Select Eluent Pack Pack Column Slurry->Pack Dissolve Dissolve Crude Product Pack->Dissolve Load Load Sample onto Column Dissolve->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

References

Technical Support Center: 2-Fluoro-5-nitrobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoro-5-nitrobenzyl bromide. Here, you will find information to help you identify and remove impurities from your reaction mixtures, ensuring the high purity of your final products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture contains unreacted 2-fluoro-5-nitrotoluene. How can I remove it?

A1: Unreacted 2-fluoro-5-nitrotoluene can often be removed by recrystallization. Since 2-fluoro-5-nitrobenzyl bromide is a solid, recrystallization from a suitable solvent system can effectively separate it from the more soluble starting material. Solvents such as petroleum ether or ligroin have been used for the purification of similar nitrobenzyl bromides.[1][2]

Another approach is column chromatography on silica gel, using a non-polar eluent system to separate the less polar starting material from the more polar product.

Q2: I have detected dibrominated byproducts in my reaction. What is the best way to eliminate them?

A2: The formation of dibrominated species, such as 2-fluoro-5-nitrobenzylidene dibromide, is a common side reaction. Fortunately, these byproducts can often be separated from the desired monobrominated product by recrystallization. The difference in crystal packing and solubility between the mono and dibrominated compounds allows for their separation. Careful selection of the recrystallization solvent is crucial for an effective separation.

Additionally, optimizing the reaction conditions can minimize the formation of these byproducts. This includes controlling the stoichiometry of the brominating agent and the reaction time. Some synthesis procedures report that with careful control of reactant ratios, no dibrominated byproducts were detected by HPLC.[3]

Q3: After quenching my reaction, I'm struggling with an impure product. What are the initial purification steps I should take?

A3: A standard workup procedure for reactions involving brominating agents often involves washing the organic layer to remove excess reagents and acidic byproducts.

  • Quenching: The reaction mixture can be quenched by adding water.

  • Washing with a Reducing Agent: To remove excess bromine, the organic layer should be washed with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).[1][4]

  • Neutralizing Wash: A wash with a mild base, such as a saturated sodium bicarbonate solution, can remove any acidic byproducts like hydrobromic acid (HBr).

  • Water Wash: Finally, wash the organic layer with water to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Following these initial washing steps, further purification by recrystallization or chromatography is typically necessary.

Q4: My final product has a yellowish tint. How can I decolorize it?

A4: A yellowish color can indicate the presence of colored impurities or degradation products. Recrystallization is often an effective method for removing these impurities. The use of decolorizing carbon (charcoal) during the recrystallization process can help adsorb colored impurities.[2] The crude product is dissolved in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is boiled for a short period before being filtered hot to remove the charcoal. The purified product then crystallizes upon cooling.

Purification Methodologies & Data

The following table summarizes common purification techniques for products derived from 2-fluoro-5-nitrobenzyl bromide reactions, with representative data from similar compounds found in the literature.

Impurity Type Purification Method Solvent/Eluent System Reported Purity/Yield (for analogous compounds) Citation
Unreacted Starting MaterialRecrystallizationPetroleum EtherPurity of 97.9%[1]
Dibrominated ByproductsRecrystallizationLigroinYield of 53-59% with a melting point of 97.5–99°C[2]
Excess BromineAqueous Wash20% Sodium Bisulfite SolutionNot specified[1]
Acidic Byproducts (HBr)Aqueous WashSaturated Sodium BicarbonateNot specified
Colored ImpuritiesRecrystallization with CharcoalLigroinNot specified[2]
General ImpuritiesColumn ChromatographyHexane/Ethyl Acetate GradientNot specified

Key Experimental Protocols

Protocol 1: General Aqueous Workup
  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with a 10% aqueous solution of sodium bisulfite. Shake until the color of the organic layer no longer fades. Separate the layers.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acids. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude product.

Protocol 2: Recrystallization
  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., petroleum ether, ligroin, or an ethanol/water mixture).

  • If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizing Workflows and Relationships

Diagram 1: General Purification Workflow

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Final Purification ReactionMixture Crude Reaction Mixture Quench Quench with Water ReactionMixture->Quench Step 1 Wash_Reducing Wash with NaHSO3/Na2SO3 Quench->Wash_Reducing Step 2 Wash_Base Wash with NaHCO3 Wash_Reducing->Wash_Base Step 3 Wash_Brine Wash with Brine Wash_Base->Wash_Brine Step 4 Dry Dry over Na2SO4/MgSO4 Wash_Brine->Dry Step 5 Concentrate Concentrate Dry->Concentrate Step 6 Recrystallization Recrystallization Concentrate->Recrystallization Option A Chromatography Column Chromatography Concentrate->Chromatography Option B Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Workflow for the purification of 2-fluoro-5-nitrobenzyl bromide.

Diagram 2: Troubleshooting Impurities

G cluster_impurities Potential Impurities cluster_solutions Recommended Solutions ImpureProduct Impure Product (Post-Workup) UnreactedSM Unreacted Starting Material ImpureProduct->UnreactedSM Dibromide Dibrominated Byproduct ImpureProduct->Dibromide ColoredImp Colored Impurities ImpureProduct->ColoredImp Recrystallization Recrystallization UnreactedSM->Recrystallization ColumnChrom Column Chromatography UnreactedSM->ColumnChrom Dibromide->Recrystallization RecrystallizationCharcoal Recrystallization with Charcoal ColoredImp->RecrystallizationCharcoal

References

Technical Support Center: Reactions with 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-1-fluoro-4-nitrobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive site for nucleophilic attack is the benzylic carbon of the bromomethyl group, making it an excellent substrate for SN2 reactions. The electron-withdrawing nature of the nitro group and the fluorine atom on the aromatic ring enhances the electrophilicity of this carbon, facilitating the displacement of the bromide leaving group. Under certain conditions, nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon can also occur, though this typically requires harsher conditions.

Q2: What are the most common types of reactions performed with this reagent?

A2: this compound is most commonly used as an alkylating agent in SN2 reactions with a variety of nucleophiles, including:

  • N-alkylation: Reactions with primary and secondary amines to form the corresponding substituted benzylamines.

  • O-alkylation: Reactions with alcohols and phenols to synthesize benzyl ethers.

  • S-alkylation: Reactions with thiols to produce benzyl thioethers.

  • C-alkylation: Reactions with carbanions or other carbon nucleophiles.

Q3: What are the typical solvents and bases used in reactions with this reagent?

A3: The choice of solvent and base is crucial for reaction success and minimizing byproducts.

  • Solvents: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and facilitate the SN2 pathway.

  • Bases: Weak, non-nucleophilic bases are often employed to neutralize the HBr formed during the reaction without competing with the primary nucleophile. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and triethylamine (Et₃N). The choice of base should be carefully considered based on the strength of the nucleophile and the reaction conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered when using this compound in substitution reactions.

Issue 1: Low Yield of the Desired Mono-alkylated Product in Reactions with Primary Amines

Symptoms:

  • A significant portion of the starting amine remains unreacted.

  • The presence of a di-alkylated byproduct is observed in the reaction mixture (e.g., by LC-MS or TLC).

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Over-alkylation of the amine Use a larger excess of the primary amine (2-5 equivalents) to statistically favor mono-alkylation. Alternatively, add the this compound solution slowly to the amine solution to maintain a low concentration of the alkylating agent.1. Dissolve the primary amine (2-5 eq.) in acetonitrile. 2. Add a weak base like K₂CO₃ (1.5 eq.). 3. Slowly add a solution of this compound (1 eq.) in acetonitrile dropwise over 1-2 hours at room temperature. 4. Monitor the reaction by TLC or LC-MS.
Insufficient base Ensure at least one equivalent of a suitable base is present to neutralize the HBr byproduct, which can protonate the starting amine, rendering it non-nucleophilic.Use at least 1.5 equivalents of a non-nucleophilic base such as K₂CO₃ or NaHCO₃.
Reaction temperature too high Higher temperatures can sometimes favor over-alkylation. Perform the reaction at room temperature or even lower (0 °C) to improve selectivity for mono-alkylation.Maintain the reaction temperature at 0-25 °C and monitor progress.

Logical Workflow for Troubleshooting Low Mono-alkylation Yield

Caption: Troubleshooting workflow for low mono-alkylation yield.

Issue 2: Formation of 2-Fluoro-5-nitrobenzaldehyde and/or 2-Fluoro-5-nitrobenzoic acid

Symptoms:

  • Presence of impurities with characteristic aldehyde or carboxylic acid signals in NMR or corresponding masses in MS analysis.

  • Often observed during workup or purification.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Hydrolysis of the bromomethyl group The bromomethyl group can be susceptible to hydrolysis, especially in the presence of water and base, leading to the corresponding benzyl alcohol, which can be further oxidized to the aldehyde and carboxylic acid. Ensure all reagents and solvents are anhydrous.1. Use freshly distilled or anhydrous grade solvents. 2. Dry all glassware in an oven before use. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Oxidation during workup/purification The product or intermediate benzyl alcohol can be oxidized by air, especially if the reaction mixture is basic.During aqueous workup, neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl) before extraction. Minimize exposure of the product to air, especially on silica gel during chromatography.

Reaction Pathway Leading to Oxidation Byproducts

Oxidation_Byproducts Start This compound Alcohol 2-Fluoro-5-nitrobenzyl alcohol Start->Alcohol Hydrolysis (H₂O, Base) Aldehyde 2-Fluoro-5-nitrobenzaldehyde Alcohol->Aldehyde Oxidation Acid 2-Fluoro-5-nitrobenzoic acid Aldehyde->Acid Oxidation

Caption: Formation of oxidation byproducts from the starting material.

Issue 3: Competing Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Formation of a byproduct where the fluorine atom has been displaced by the nucleophile.

  • This is more likely with strong, hard nucleophiles and at elevated temperatures.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
High reaction temperature SNAr reactions typically have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature will favor the desired SN2 pathway.Maintain the reaction temperature at or below room temperature (0-25 °C).
Strongly basic and/or hard nucleophiles Strong bases or hard nucleophiles (e.g., alkoxides) can promote SNAr.If possible, use a weaker base or a softer nucleophile. For O-alkylation, consider using the alcohol with a milder base like K₂CO₃ instead of forming the more reactive alkoxide with NaH.

Comparison of SN2 and SNAr Pathways

SN2_vs_SNAr cluster_0 S_N_2 Pathway (Favored) cluster_1 S_N_Ar Pathway (Side Reaction) SN2_Start This compound + Nucleophile SN2_Product Desired Alkylated Product SN2_Start->SN2_Product Low Temp, Soft Nucleophile SNAr_Start This compound + Nucleophile SNAr_Product Fluorine-Displaced Byproduct SNAr_Start->SNAr_Product High Temp, Hard Nucleophile

Caption: Competing SN2 and SNAr reaction pathways.

Quantitative Data Summary

While specific byproduct yields are highly dependent on the exact reaction conditions and nucleophile used, the following table provides a general overview of potential byproduct levels that might be observed under non-optimized conditions.

Reaction TypeNucleophile ExampleDesired ProductPotential Byproduct(s)Typical Byproduct Yield (Non-Optimized)
N-alkylationPrimary AmineMono-alkylated amineDi-alkylated amine5-20%
O-alkylationAlcohol/PhenolBenzyl etherOxidation products (aldehyde, acid)1-10%
GeneralAnySN2 ProductSNAr Product<5% (at low temp)

Disclaimer: The information provided in this technical support center is intended for guidance only. Researchers should always perform their own risk assessments and optimization studies for their specific experimental setups.

Technical Support Center: Optimizing Alkylation Reactions with 2-Fluoro-5-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for alkylations using 2-fluoro-5-nitrobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: Why is my alkylation reaction with 2-fluoro-5-nitrobenzyl bromide proceeding slowly or not at all?

A1: Several factors can contribute to a slow or stalled reaction:

  • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate your nucleophile effectively. For N-alkylation of amines or O-alkylation of alcohols, common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. Consider switching to a stronger, non-nucleophilic base if needed.

  • Poor Solvent Choice: The solubility of your nucleophile or base can be a limiting factor. Polar aprotic solvents like DMF or acetonitrile are generally good choices as they help to dissolve the reactants and promote SN2 reactions.[1] Protic solvents like ethanol can slow the reaction down.[1]

  • Low Reaction Temperature: While higher temperatures can lead to side products, the reaction may require a certain activation energy. If the reaction is clean but slow at room temperature, cautiously increasing the heat (e.g., to 50-80°C) can improve the rate.[2]

  • Moisture Contamination: Benzyl bromides and many bases are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the starting material.

Q2: How do the fluoro and nitro groups on the benzyl bromide affect its reactivity?

A2: The electron-withdrawing nature of the nitro and fluoro groups has a significant impact. For an SN2 reaction, which is typical for primary benzyl bromides, these groups increase the electrophilicity of the benzylic carbon.[3] This can make the substrate more susceptible to nucleophilic attack. These electron-withdrawing groups stabilize the partially negatively charged transition state of an SN2 reaction, which can lead to an increased reaction rate compared to unsubstituted benzyl bromide.[4][5] However, they also strongly destabilize the carbocation that would form in an SN1 reaction, making that pathway less likely.[4]

Q3: What are the most common side products I should expect?

A3: The formation of side products is a common cause of low yield. Potential side products include:

  • Di- or Poly-alkylation: If you are using a primary amine as a nucleophile, the secondary amine product is also nucleophilic and can react with another molecule of 2-fluoro-5-nitrobenzyl bromide to form a tertiary amine. To minimize this, you can use a larger excess of the primary amine.

  • Elimination Products: Although less common for primary benzyl halides, elimination to form an alkene can sometimes occur, especially with sterically hindered or strong bases at high temperatures.

  • Hydrolysis: If water is present in the reaction mixture, 2-fluoro-5-nitrobenzyl bromide can hydrolyze to form 2-fluoro-5-nitrobenzyl alcohol.

  • O- vs. C-Alkylation: With certain nucleophiles, such as enolates or nitroalkanes, there can be competition between alkylation on an oxygen atom versus a carbon atom.[6][7]

Q4: How can I purify the final alkylated product?

A4: Purification is critical for obtaining a high-purity product.

  • Workup: A standard aqueous workup is typically the first step. After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.[2] Washing the combined organic layers with water and then brine helps to remove the solvent and inorganic salts.[2]

  • Chromatography: The most common method for purifying the crude product is silica gel column chromatography. A gradient of solvents, such as hexanes and ethyl acetate, is typically used to separate the desired product from unreacted starting materials and side products.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Inactive reagents.- Use fresh, high-purity 2-fluoro-5-nitrobenzyl bromide and nucleophile.- Ensure the base is not old or hydrated.
2. Incorrect reaction temperature.- Start with conditions reported for similar benzyl bromide alkylations (e.g., room temperature to 60°C).[2]- Gradually increase the temperature while monitoring for product formation and decomposition by TLC.
3. Insufficient reaction time.- Monitor the reaction progress using TLC until the limiting reagent is consumed. Reactions can take from a few hours to overnight.[2]
4. Poor choice of base or solvent.- Refer to the data tables below. Consider switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃) or a different solvent (e.g., from THF to DMF).[1][2]
Multiple Products Observed on TLC 1. Over-alkylation of the nucleophile.- If using a primary amine, use a 2-3 fold excess of the amine relative to the benzyl bromide.
2. Product decomposition.- High reaction temperatures can cause degradation. Try running the reaction at a lower temperature for a longer period.
3. Competing O- and N-alkylation.- For ambident nucleophiles (e.g., hydroxypyridines), the choice of base and solvent is critical. Softer metal ions may favor O-alkylation.[8]
Difficult Product Purification 1. Product co-elutes with starting material.- Adjust the solvent system for column chromatography (e.g., use a shallower gradient or a different solvent mixture like dichloromethane/methanol).
2. Oily product that will not crystallize.- Attempt to form a salt (e.g., hydrochloride for amines) which may be more crystalline.- Purify thoroughly by chromatography to remove impurities that may be inhibiting crystallization.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data on how reaction conditions can influence the yield of an N-alkylation reaction between 2-fluoro-5-nitrobenzyl bromide and a generic primary amine.

Table 1: Effect of Base on Reaction Yield (Conditions: Amine (1.0 eq), 2-fluoro-5-nitrobenzyl bromide (1.1 eq), DMF, 60°C, 6h)

EntryBase (1.5 eq)Yield (%)
1K₂CO₃75-85
2Cs₂CO₃90-98
3Et₃N (Triethylamine)60-70
4DBU85-95

Table 2: Effect of Solvent on Reaction Yield (Conditions: Amine (1.0 eq), 2-fluoro-5-nitrobenzyl bromide (1.1 eq), K₂CO₃ (1.5 eq), 70°C, 8h)

EntrySolventYield (%)
1DMF80-90
2Acetonitrile (ACN)70-80
3Tetrahydrofuran (THF)50-60
4Toluene<20

Table 3: Effect of Temperature on Reaction Yield (Conditions: Amine (1.0 eq), 2-fluoro-5-nitrobenzyl bromide (1.1 eq), K₂CO₃ (1.5 eq), DMF, 12h)

EntryTemperature (°C)Yield (%)
1Room Temperature40-50
26085-95
39075-85 (with some decomposition)

Experimental Protocols

Detailed Protocol for N-Alkylation of a Primary Amine

This protocol describes a general procedure for the reaction of a primary amine with 2-fluoro-5-nitrobenzyl bromide.

Materials:

  • Primary amine (1.0 eq)

  • 2-fluoro-5-nitrobenzyl bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the amine.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. In a separate flask, dissolve 2-fluoro-5-nitrobenzyl bromide (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60°C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 3:1 hexanes:ethyl acetate). The reaction is complete when the starting amine spot has been consumed. This typically takes 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry glassware under vacuum or in oven prep2 Add amine (1.0 eq) and K2CO3 (1.5 eq) to flask prep1->prep2 prep3 Add anhydrous DMF prep2->prep3 react1 Add 2-fluoro-5-nitrobenzyl bromide solution dropwise prep3->react1 react2 Heat mixture to 60°C react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Cool to RT and quench with water react3->workup1 workup2 Extract with Ethyl Acetate (3x) workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry (Na2SO4) and concentrate workup3->workup4 purify1 Purify by column chromatography workup4->purify1

Caption: General experimental workflow for the N-alkylation protocol.

troubleshooting_guide start Low Reaction Yield q1 Is there unreacted starting material? start->q1 q2 Are there multiple new spots on TLC? q1->q2 No sol1 Increase Reaction Time or Temperature q1->sol1 Yes sol2 Check Reagent Purity & Anhydrous Conditions q2->sol2 No sol4 Side Reactions Occurring (e.g., over-alkylation) q2->sol4 Yes sol1->sol2 sol3 Optimize Base and Solvent sol2->sol3 sol5 Adjust Stoichiometry (e.g., excess nucleophile) sol4->sol5 sol6 Lower Reaction Temperature sol4->sol6

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Scale-Up Synthesis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the scale-up synthesis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene. The synthesis primarily involves the benzylic bromination of 2-fluoro-5-nitrotoluene. This document addresses common challenges, offers solutions in a question-and-answer format, and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

The most common method is the radical bromination of the methyl group of 2-fluoro-5-nitrotoluene. Key industrial approaches include:

  • Photochemical Bromination with N-bromosuccinimide (NBS): NBS is a solid, making it safer to handle than liquid bromine.[1][2] The reaction is initiated by light, often in a continuous flow reactor to ensure uniform irradiation and better temperature control.[2]

  • Photochemical Bromination with in situ Generated Bromine: To avoid handling highly corrosive molecular bromine, it can be generated directly within the reaction system.[3] A common method involves the oxidation of a bromide source like hydrobromic acid (HBr) with an oxidant such as hydrogen peroxide (H₂O₂) or sodium bromate (NaBrO₃).[3][4] This is often performed in flow chemistry setups to manage the exothermic nature of bromine generation.[5]

Q2: What are the main safety concerns during the scale-up of this synthesis?

The primary safety concerns are:

  • Handling of Brominating Agents: Molecular bromine (Br₂) is highly corrosive, volatile, and toxic.[1] While N-bromosuccinimide (NBS) is a safer solid, its combination with certain solvents like DMF can pose a thermal hazard, with the potential for runaway decomposition at elevated temperatures (e.g., above 80°C).[1]

  • Exothermic Reactions: The in situ generation of bromine is a highly exothermic process that requires precise temperature control to prevent runaway reactions, especially at scale.[3][5]

  • Hazardous Solvents: Traditionally, toxic and environmentally harmful solvents like carbon tetrachloride (CCl₄) were used.[6] Modern processes favor safer alternatives like acetonitrile.[2][6]

  • Radical Initiators: Radical initiators like α,α'-azobisisobutyronitrile (AIBN) can be hazardous if not handled and stored correctly.

Q3: Why is continuous flow chemistry often recommended for this reaction at an industrial scale?

Continuous flow processing is highly recommended for several key reasons:

  • Superior Heat Transfer: Flow reactors have a high surface-area-to-volume ratio, allowing for efficient removal of heat from exothermic reactions and precise temperature control, which minimizes the risk of runaway reactions and side product formation.[3]

  • Enhanced Safety: By keeping the volume of the reaction mixture small at any given moment and avoiding the handling of large quantities of hazardous reagents like liquid bromine, the overall process safety is significantly improved.[3]

  • Uniform Irradiation: In photochemical reactions, flow reactors with transparent tubing ensure that the entire reaction mixture receives uniform and consistent light exposure, leading to higher efficiency and reproducibility compared to large, poorly penetrated batch reactors.[2][3]

  • Improved Scalability: Scaling up a flow process is often as simple as running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more predictable than scaling up a batch reactor.[2][3]

Q4: What are the most common impurities and how can their formation be minimized?

The most common impurities are:

  • Dibrominated Product (2-(Dibromomethyl)-1-fluoro-4-nitrobenzene): This forms when the desired product reacts further with the brominating agent. It can be minimized by using a slight excess of the brominating agent (e.g., 1.05 equivalents of NBS), maintaining strict temperature control (lower temperatures favor mono-bromination), and avoiding running the reaction to 100% conversion.[2]

  • Ring-Brominated Isomers: These can form via an electrophilic aromatic substitution mechanism if Lewis acids (e.g., iron contamination from a reactor) are present. This is minimized by ensuring the reactor is clean and using conditions that specifically favor radical pathways (i.e., initiation by light or a radical initiator like AIBN).

  • Unreacted Starting Material (2-fluoro-5-nitrotoluene): This can be minimized by optimizing reaction parameters like residence time, temperature, and reagent stoichiometry. In many scalable processes, it is preferable to have some unreacted starting material that can be recycled rather than over-reacting and forming difficult-to-remove impurities.

Troubleshooting Guide

Problem: Low Yield or Incomplete Conversion

  • Possible Cause: Insufficient radical initiation.

    • Solution: For photochemical reactions, verify the intensity and wavelength of the light source. Ensure the reactor material is transparent to the required wavelength.[2] For reactions using a chemical initiator like AIBN, confirm its purity and activity, as it can degrade over time.

  • Possible Cause: Low reaction temperature.

    • Solution: While high temperatures can reduce selectivity, a moderate increase can improve reaction rates and conversion.[2] The optimal temperature must be determined experimentally. For example, in an NBS/acetonitrile system, increasing the temperature from 20°C to 60°C can significantly improve conversion.[2]

  • Possible Cause: Poor mixing or mass transfer.

    • Solution: In flow reactors, ensure the flow is not in a laminar regime where mixing is poor. In batch reactors, ensure agitation is sufficient. This is particularly critical for in situ bromine generation, which can be mixing-sensitive.[3]

Problem: Significant Formation of Dibrominated Byproduct

  • Possible Cause: Excess brominating agent or high reaction temperature.

    • Solution: Use only a small excess of the brominating agent (e.g., 1.05 equivalents of NBS).[2] Lowering the reaction temperature can significantly increase selectivity for the mono-brominated product.[2] For example, operating at 20-40°C often gives better selectivity than at 60°C.[2]

  • Possible Cause: High conversion of starting material.

    • Solution: Aim for a high but incomplete conversion (e.g., 95-98%) of the starting material. This leaves less opportunity for the product to react further. The unreacted starting material can often be recovered and recycled in a continuous process.

Problem: Runaway Reaction or Poor Temperature Control

  • Possible Cause: Highly exothermic reaction conditions, particularly with in situ bromine generation.

    • Solution: The use of a continuous flow reactor is the most effective solution due to its superior heat transfer capabilities.[3][5] If using a batch reactor, ensure the cooling system is robust and that reagents are added slowly and in a controlled manner to manage heat evolution.

  • Possible Cause: Unsafe reagent combination.

    • Solution: Avoid potentially hazardous combinations like NBS in DMF at elevated temperatures.[1] Conduct thorough hazard testing (e.g., using Reaction Calorimetry - RC1) before scaling up any new process.[1]

Data Presentation

Table 1: Comparison of Common Bromination Methods for Scale-Up

FeatureNBS / Light (Flow)In situ Br₂ (HBr/Oxidant) / Light (Flow)Br₂ / Heat (Batch)
Primary Reagent N-Bromosuccinimide (NBS)HBr + Oxidant (e.g., NaBrO₃, H₂O₂)Molecular Bromine (Br₂)
Safety Profile Good (solid reagent)[1]Good (avoids Br₂ transport), but generation is highly exothermic[3][5]Poor (hazardous liquid)[1]
Control ExcellentVery Good (requires precise control of two feeds)Fair to Poor
Waste Profile Succinimide byproductWater is the main byproduct[5]HBr byproduct
Typical Solvents Acetonitrile[2]Dichloroethane, Acetonitrile[4]Carbon Tetrachloride (outdated), Ligroin[6][7]
Pros Safe handling, high selectivity[2]Green, avoids handling Br₂, high throughput[3]Simple reagent
Cons Cost of NBS, solid handling at scaleExothermic generation requires excellent cooling[5]Extreme hazard of Br₂, difficult to handle[1]

Experimental Protocols

Protocol 1: Lab-Scale Photochemical Flow Synthesis with NBS

This protocol is based on modern, safer methodologies for benzylic bromination.[2]

  • Reagents:

    • 2-fluoro-5-nitrotoluene

    • N-bromosuccinimide (NBS), 1.05 equivalents

    • Acetonitrile (MeCN), HPLC grade

  • Equipment:

    • HPLC pump or syringe pump

    • Fluorinated ethylene polymer (FEP) tubing (e.g., 1/16" OD, 1mm ID)

    • Household compact fluorescent lamp (CFL) or LED lamp (e.g., 30W)

    • Temperature-controlled water or oil bath

    • Back-pressure regulator (optional, to prevent solvent boiling)

  • Procedure:

    • Prepare a stock solution of 2-fluoro-5-nitrotoluene and 1.05 equivalents of NBS in acetonitrile. The concentration should be optimized (e.g., 0.1-0.5 M).

    • Coil the FEP tubing and place it in the temperature-controlled bath. Arrange the lamp(s) to provide even illumination to the coiled tubing.

    • Pump the solution through the tubing at a defined flow rate. The residence time is calculated by dividing the reactor volume by the flow rate. An initial residence time of 10-30 minutes can be targeted.

    • The reaction temperature can be controlled between 20-60°C. A lower temperature (e.g., 40°C) is recommended initially to maximize selectivity.[2]

    • Collect the output from the reactor. The reaction progress can be monitored by HPLC or TLC.

    • Work-up: The collected solution is typically cooled, and the succinimide byproduct is filtered off. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization (e.g., from ligroin or an ethanol/water mixture) or column chromatography.

Protocol 2: Conceptual Pilot-Scale Synthesis via in situ Bromine Generation

This protocol conceptualizes a scalable process based on green chemistry principles.[3][5]

  • Reagents:

    • 2-fluoro-5-nitrotoluene

    • Hydrobromic acid (HBr), aqueous solution (e.g., 48%)

    • Sodium bromate (NaBrO₃), aqueous solution

  • Equipment:

    • Three separate pump systems for the organic, HBr, and NaBrO₃ streams.

    • A T-mixer or other static mixer for combining the aqueous streams to generate Br₂.

    • A second mixer to combine the generated Br₂ stream with the organic substrate stream.

    • A flow reactor (e.g., Corning Advanced-Flow™ Reactor) equipped with photochemical capabilities.

    • Phase separator for downstream processing.

  • Procedure:

    • Stream 1 (Organic): A solution of 2-fluoro-5-nitrotoluene in a suitable solvent is pumped at a set flow rate.

    • Stream 2 (Acid/Bromide): An aqueous solution of HBr is pumped at a stoichiometric flow rate.

    • Stream 3 (Oxidant): An aqueous solution of NaBrO₃ is pumped at a stoichiometric flow rate.

    • Streams 2 and 3 are combined in a mixer just before the main reactor. The reaction (5 HBr + NaBrO₃ → 3 Br₂ + 3 H₂O + NaBr) is rapid and exothermic; the mixer must be robust and provide good heat dissipation.

    • The resulting aqueous bromine stream is immediately mixed with the organic stream (Stream 1).

    • The biphasic mixture enters the irradiated flow reactor, which is maintained at the optimal temperature.

    • After the appropriate residence time, the mixture exits the reactor and enters a liquid-liquid phase separator.

    • Work-up: The organic phase is separated, washed (e.g., with sodium bisulfite solution to quench any remaining bromine, then with brine), dried, and the solvent is evaporated to yield the crude product. Purification is typically achieved via recrystallization.

Visualizations

Scale_Up_Decision_Workflow cluster_start Initial Assessment cluster_safety Safety & Hazard Analysis cluster_process Process Development cluster_end Implementation Start Define Scale-Up Goal (kg/day) Reagent Select Brominating Agent (NBS vs in-situ Br2) Start->Reagent Safety Perform Hazard Analysis (DSC, RC1) Batch Batch Process Dev. (Limited Scale) Safety->Batch Low exotherm, small scale Flow Flow Process Dev. (High Throughput) Safety->Flow High exotherm, large scale Reagent->Safety Assess thermal stability Optimize Optimize Parameters (Temp, Time, Stoichiometry) Batch->Optimize Flow->Optimize Pilot Pilot Plant Run Optimize->Pilot Production Full Scale Production Pilot->Production

Caption: Decision workflow for scaling up benzylic bromination.

Troubleshooting_Low_Yield Start Problem: Low Yield / Incomplete Conversion Check_Initiation Check Radical Initiation Start->Check_Initiation Check_Temp Review Reaction Temperature Start->Check_Temp Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Sol_Light Increase Light Intensity / Verify Lamp Wavelength Check_Initiation->Sol_Light Photochemical? Sol_AIBN Use Fresh AIBN Check_Initiation->Sol_AIBN Chemical Initiator? Sol_Temp Incrementally Increase Temperature (e.g., in 5-10°C steps) Check_Temp->Sol_Temp Is temp too low? Sol_NBS Verify Purity of NBS Check_Reagents->Sol_NBS NBS used? Sol_Stoich Confirm Stoichiometry (e.g., 1.05 eq NBS) Check_Reagents->Sol_Stoich All reagents

Caption: Troubleshooting logic for low yield in bromination.

References

Technical Support Center: 2-Fluoro-5-nitrobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoro-5-nitrobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling 2-fluoro-5-nitrobenzyl bromide?

A1: 2-Fluoro-5-nitrobenzyl bromide and related compounds are potent lachrymators and are corrosive. They can cause severe skin burns and eye damage.[1][2] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Ensure that eyewash stations and safety showers are readily accessible.[2]

Q2: What is the expected reactivity of 2-fluoro-5-nitrobenzyl bromide?

A2: The primary site of reactivity is the benzylic carbon attached to the bromine. The bromide is an excellent leaving group, making the compound a potent electrophile for SN2 (nucleophilic substitution) reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols, carbanions). While the fluorine atom on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr), this typically requires harsher conditions than the benzylic substitution.

Q3: What are the optimal storage conditions for 2-fluoro-5-nitrobenzyl bromide?

A3: Store the reagent in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture to prevent degradation.[2] Given its reactivity, storing it under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction with 2-fluoro-5-nitrobenzyl bromide is resulting in a very low yield or no desired product at all. What are the potential causes and how can I fix it?

Answer: Low or no yield can stem from several factors related to reagents, reaction conditions, or substrate reactivity.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Degraded Reagent 2-fluoro-5-nitrobenzyl bromide can hydrolyze or degrade if exposed to moisture or light. Verify the purity of the starting material via NMR or LC-MS. If necessary, purify the reagent or use a freshly opened bottle.
Weak Nucleophile The nucleophile may not be strong enough to displace the bromide under the current conditions. Consider using a stronger or less sterically hindered nucleophile. For weak nucleophiles like alcohols or phenols, deprotonation with a suitable base to form the more nucleophilic alkoxide/phenoxide is essential.
Inappropriate Base The base may be too weak to deprotonate the nucleophile effectively or too strong/bulky, leading to side reactions like elimination. For O- or N-alkylation, common bases include K₂CO₃, Cs₂CO₃, or NaH. For C-alkylation, stronger bases like LDA or NaHMDS may be required.
Incorrect Solvent The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate cations without solvating the nucleophile, thus accelerating SN2 reactions.[3] Ensure the solvent is anhydrous, as water can compete as a nucleophile, leading to the formation of 2-fluoro-5-nitrobenzyl alcohol.[3]
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. A common starting point is room temperature, with heating to 60-80 °C if the reaction is sluggish.[3]
Issue 2: Formation of Multiple Products & Side Reactions

Question: My reaction is not clean, and I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products indicates competing reaction pathways or over-alkylation.

Troubleshooting Workflow for Multiple Products

G start Multiple Products Observed check_overalkylation Is the nucleophile a primary/secondary amine or a diol/dithiol? start->check_overalkylation check_elimination Is a strong, bulky base being used? check_overalkylation->check_elimination No sol_overalkylation Use 1.0-1.1 eq. of benzyl bromide. Add it slowly to the reaction. check_overalkylation->sol_overalkylation Yes check_snar Are harsh conditions (high temp, strong base) being used? check_elimination->check_snar No sol_elimination Switch to a weaker, non-hindered base (e.g., K2CO3, Cs2CO3). check_elimination->sol_elimination Yes check_hydrolysis Is the solvent anhydrous? check_snar->check_hydrolysis No sol_snar Reduce reaction temperature. Use milder base. check_snar->sol_snar Yes sol_hydrolysis Use anhydrous solvent. Run under inert atmosphere. check_hydrolysis->sol_hydrolysis No end Purify Desired Product check_hydrolysis->end Yes sol_overalkylation->end sol_elimination->end sol_snar->end sol_hydrolysis->end G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Nucleophile & Base in Anhydrous Solvent prep2 Add Benzyl Bromide Solution Dropwise prep1->prep2 reaction Stir at RT or Heat Monitor by TLC/LC-MS prep2->reaction workup1 Quench with Water & Extract reaction->workup1 workup2 Wash, Dry, Concentrate workup1->workup2 purify Column Chromatography workup2->purify

References

improving the stability of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on improving the stability of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Researchers may encounter issues with the stability of this compound, a reactive benzyl bromide derivative. The primary modes of degradation are solvolysis (particularly hydrolysis) and photodegradation. This guide provides solutions to common problems.

Issue Potential Cause Recommended Solution
Rapid degradation of the compound in solution, leading to inconsistent results. Presence of nucleophilic solvents: Protic solvents like water, methanol, and ethanol can react with the benzylic bromide via nucleophilic substitution (solvolysis), leading to the formation of the corresponding alcohol or ether.Use aprotic solvents: Whenever possible, use dry aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) for your reactions. Ensure all glassware is thoroughly dried before use.
Formation of unexpected byproducts. Hydrolysis: Trace amounts of water in the reaction mixture can hydrolyze the compound to 2-(hydroxymethyl)-1-fluoro-4-nitrobenzene.Work under anhydrous conditions: Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Reaction with basic compounds: Basic conditions can accelerate the rate of nucleophilic substitution.Control the pH: If your reaction requires basic conditions, consider using a non-nucleophilic base or adding the base at a later stage of the reaction if possible.
Discoloration of the solution (e.g., turning yellow or brown). Photodegradation: Nitroaromatic compounds are susceptible to degradation upon exposure to light, which can lead to the formation of colored byproducts.Protect from light: Store the solid compound and its solutions in amber vials or wrap the containers with aluminum foil to protect them from light. Conduct experiments in a fume hood with the sash down to minimize light exposure.
Low yield of the desired product. Thermal degradation: Although generally stable at room temperature, prolonged exposure to elevated temperatures can lead to decomposition.Maintain low temperatures: If the reaction allows, perform it at a lower temperature to minimize thermal degradation. Store the compound in a cool place as recommended by the supplier.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. To prevent photodegradation, it is recommended to store it in a light-resistant container, such as an amber bottle.

Q2: What solvents are recommended for dissolving this compound?

A2: For optimal stability, it is best to dissolve the compound in dry, aprotic solvents like acetonitrile, THF, or DMF immediately before use. Protic solvents such as water and alcohols should be avoided unless they are a necessary part of the reaction, as they can cause solvolysis.

Q3: My solution of this compound has turned yellow. Can I still use it?

A3: A yellow discoloration may indicate degradation. It is recommended to assess the purity of the solution using an appropriate analytical technique, such as HPLC, before proceeding with your experiment. If significant degradation has occurred, it is advisable to use a fresh solution.

Q4: How can I monitor the stability of this compound in my reaction mixture?

A4: The stability can be monitored by taking aliquots of the reaction mixture at different time points and analyzing them by a validated stability-indicating HPLC method. This will allow you to quantify the remaining amount of the starting material and detect the formation of any degradation products.

Q5: What are the likely degradation products of this compound?

A5: The most common degradation product resulting from hydrolysis is 2-(hydroxymethyl)-1-fluoro-4-nitrobenzene. In the presence of other nucleophiles, the corresponding substitution products will be formed. Photodegradation can lead to a more complex mixture of byproducts.

Data on Factors Affecting Stability

Factor Condition Expected Impact on Stability Primary Degradation Pathway
Solvent Protic (e.g., Water, Methanol)DecreasedSolvolysis
Aprotic (e.g., Acetonitrile, THF)Increased-
pH Acidic (pH < 7)Generally stable, but acid-catalyzed hydrolysis is possible.Hydrolysis
Basic (pH > 7)DecreasedNucleophilic Substitution
Temperature ElevatedDecreasedThermal Decomposition
Light UV or Ambient Light ExposureDecreasedPhotodegradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 30
    15 90
    20 90
    20.1 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Visualizations

degradation_pathway This compound This compound 2-(Hydroxymethyl)-1-fluoro-4-nitrobenzene 2-(Hydroxymethyl)-1-fluoro-4-nitrobenzene This compound->2-(Hydroxymethyl)-1-fluoro-4-nitrobenzene Hydrolysis (H2O) Other Nucleophilic Substitution Products Other Nucleophilic Substitution Products This compound->Other Nucleophilic Substitution Products Solvolysis (e.g., ROH) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Photo Photolytic (ICH Q1B) Stock_Solution->Photo HPLC Analyze by Stability-Indicating HPLC-UV Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal Thermal (Solid, 80°C) Thermal->HPLC Photo->HPLC

Technical Support Center: Work-up Procedures for Reactions Involving 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of chemical reactions involving 2-(Bromomethyl)-1-fluoro-4-nitrobenzene. This resource is intended for researchers, scientists, and professionals in drug development.

General Work-up and Purification Workflow

A typical reaction involving the electrophile this compound, for instance, in a Williamson ether synthesis or a nucleophilic substitution with an amine, follows a standard work-up and purification procedure. The primary goal is to isolate the desired product from unreacted starting materials, reagents, and byproducts.

experimental_workflow General Work-up and Purification Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification reaction_completion Reaction Completion (Monitored by TLC) quench Quench Reaction (e.g., with water or NH4Cl(aq)) reaction_completion->quench extraction Solvent Extraction (e.g., Ethyl Acetate, DCM) quench->extraction wash_acid Acid Wash (Optional) (e.g., dilute HCl) extraction->wash_acid wash_base Base Wash (e.g., NaHCO3, Na2CO3) wash_acid->wash_base wash_brine Brine Wash wash_base->wash_brine drying Dry Organic Layer (e.g., Na2SO4, MgSO4) wash_brine->drying filtration Filter Drying Agent drying->filtration concentration Concentrate in vacuo (Rotary Evaporator) filtration->concentration purification_choice Purification Method? concentration->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Liquid or Impure Solid recrystallization Recrystallization purification_choice->recrystallization Solid pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the work-up and purification of products from reactions with this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up procedure in a question-and-answer format.

Issue 1: Low or No Product Formation on TLC Analysis After Reaction

  • Question: My TLC analysis of the crude reaction mixture shows only the starting material spot for this compound. What could be the problem?

  • Answer: This indicates that the reaction has not proceeded as expected. Several factors could be responsible:

    • Insufficient Base: In reactions requiring a base to generate the nucleophile (e.g., deprotonation of a phenol or alcohol), the base may be too weak or used in an insufficient amount. Consider using a stronger base or increasing the stoichiometry.

    • Low Reaction Temperature: Nucleophilic substitution reactions often require heating. If the reaction was performed at room temperature, try increasing the temperature.

    • Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide.

    • Solvent Choice: The solvent plays a crucial role. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred.

Issue 2: Presence of a Polar Byproduct at the TLC Baseline

  • Question: After the work-up, my TLC plate shows a significant spot at the baseline, in addition to my product spot. What is this byproduct and how can I remove it?

  • Answer: A highly polar spot at the baseline is often the hydrolysis byproduct, 2-fluoro-5-nitrobenzyl alcohol. This occurs when the reactive benzylic bromide reacts with water present in the reaction mixture or during the work-up.

    • Prevention: Ensure all reagents and solvents are anhydrous.

    • Removal:

      • Aqueous Wash: A thorough wash with a saturated sodium bicarbonate solution can help remove some of the alcohol.

      • Column Chromatography: The alcohol is significantly more polar than the desired ether or amine product and can be easily separated by silica gel column chromatography.

Issue 3: Emulsion Formation During Extraction

  • Question: I am observing a persistent emulsion at the interface of the aqueous and organic layers during extraction. How can I resolve this?

  • Answer: Emulsions can be problematic and lead to product loss. Here are some strategies to break them:

    • Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Patience: Sometimes, simply allowing the separatory funnel to stand for a while can lead to separation.

    • Filtration: Filtering the entire mixture through a pad of Celite® can sometimes break the emulsion.

    • Solvent Addition: Adding more of the organic solvent can sometimes help.

Issue 4: Difficulty in Purifying the Product by Column Chromatography

  • Question: My product is co-eluting with a non-polar impurity during column chromatography. How can I improve the separation?

  • Answer: If your product is co-eluting with a non-polar impurity, likely unreacted this compound or a byproduct, you can try the following:

    • Adjusting Solvent Polarity: Use a less polar eluent system. A common starting point for these types of compounds is a mixture of hexanes and ethyl acetate. Decrease the proportion of ethyl acetate to increase the separation from less polar compounds.

    • Gradient Elution: Start with a very non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate.

    • Alternative Solvents: Consider using a different solvent system, for example, dichloromethane and hexanes.

Frequently Asked Questions (FAQs)

Q1: What is a standard procedure for quenching a reaction involving this compound?

A1: After confirming the reaction's completion by TLC, the mixture is typically cooled to room temperature and then slowly poured into an ice-water mixture or a saturated aqueous solution of ammonium chloride (NH₄Cl). This helps to neutralize any remaining reactive species.

Q2: Which organic solvents are suitable for extracting the product?

A2: Common solvents for extraction include ethyl acetate (EtOAc), dichloromethane (DCM), and diethyl ether (Et₂O). The choice depends on the polarity of the product and the solvent used for the reaction. Ethyl acetate is a good general-purpose extraction solvent.

Q3: Why is a base wash (e.g., with sodium bicarbonate) necessary during the work-up?

A3: A wash with a weak base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is crucial to neutralize any acidic byproducts or unreacted acidic starting materials (e.g., phenols).

Q4: How can I effectively remove the unreacted this compound from my product?

A4: Unreacted this compound is relatively non-polar. It can be effectively removed by silica gel column chromatography. Using a solvent system with low polarity (e.g., a high ratio of hexanes to ethyl acetate) will cause the starting material to elute before the more polar product.

Q5: What are the best practices for monitoring the reaction progress by TLC?

A5: To monitor the reaction, spot a small aliquot of the reaction mixture on a TLC plate alongside a spot of the starting material (this compound). The reaction is considered complete when the starting material spot has disappeared and a new, typically more polar, product spot has appeared.

Data Presentation

The following tables provide representative quantitative data for a typical work-up and purification procedure.

Table 1: Typical Parameters for Aqueous Work-up

StepReagent/SolventTypical Volume/ConcentrationPurpose
QuenchingDeionized Water10 volumes relative to reaction solventDeactivates reactive species
ExtractionEthyl Acetate3 x 10 volumesExtracts the product into the organic phase
Acid Wash1 M HCl (aq)2 x 5 volumesRemoves basic impurities (e.g., excess amine)
Base WashSaturated NaHCO₃ (aq)2 x 5 volumesNeutralizes acidic components
Brine WashSaturated NaCl (aq)1 x 5 volumesRemoves bulk water and helps break emulsions
DryingAnhydrous Na₂SO₄ or MgSO₄Sufficient to remove cloudinessRemoves residual water from the organic layer

Table 2: Representative Conditions for Purification

Purification MethodStationary PhaseEluent System (v/v)Expected Elution Order
Column ChromatographySilica Gel (230-400 mesh)Hexanes/Ethyl Acetate (Gradient: 95:5 to 80:20)1. Unreacted 2-(Bromomethyl)-1-fluoro-4-nitrobenzene2. Desired Product3. 2-Fluoro-5-nitrobenzyl alcohol
RecrystallizationN/AEthanol/Water or Isopropanol/HexanesN/A

Experimental Protocols

Protocol 1: General Work-up Procedure for a Williamson Ether Synthesis

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the this compound spot is no longer visible.

  • Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice or cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction two more times.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

troubleshooting_logic Troubleshooting Common Work-up Issues cluster_issues Identified Issues cluster_solutions Potential Solutions start Crude Product Analysis (TLC/NMR) unreacted_sm Unreacted Starting Material (Non-polar spot on TLC) start->unreacted_sm hydrolysis_product Hydrolysis Byproduct (Polar spot on TLC) start->hydrolysis_product emulsion Persistent Emulsion start->emulsion low_yield Low Isolated Yield start->low_yield column Column Chromatography (low polarity eluent) unreacted_sm->column Isolate product re_run_reaction Re-run Reaction (optimize conditions) unreacted_sm->re_run_reaction If major component column_polar Column Chromatography (more polar eluent) hydrolysis_product->column_polar brine_wash Add Brine / Centrifuge emulsion->brine_wash back_extraction Back-extract Aqueous Layers low_yield->back_extraction

Caption: A logical diagram for troubleshooting common issues during the work-up of reactions involving this compound.

Technical Support Center: Monitoring Reactions with 2-Fluoro-5-nitrobenzyl Bromide via TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 2-fluoro-5-nitrobenzyl bromide using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the TLC monitoring of reactions with 2-fluoro-5-nitrobenzyl bromide.

Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate under UV light. 1. The sample is too dilute.[1] 2. The compounds are not UV-active. 3. The compounds may have evaporated from the plate.[1] 4. The solvent level in the developing chamber was higher than the spotting line, dissolving the sample into the solvent reservoir.[1]1. Concentrate the sample solution or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[1] 2. Use a chemical stain for visualization. For aromatic nitro compounds, a p-anisaldehyde stain or a permanganate stain can be effective. 3. Visualize the TLC plate immediately after development. 4. Ensure the solvent level in the chamber is below the origin line of the TLC plate.
Spots are streaking or appear as elongated bands. 1. The sample is overloaded (too concentrated).[1] 2. The compound is highly polar and interacting strongly with the silica gel. 3. The sample contains acidic or basic impurities.1. Dilute the sample solution before spotting it on the TLC plate. 2. Add a small amount of a polar solvent like methanol to the developing solvent system to improve spot shape. 3. For acidic compounds, consider adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%).[1]
The spots for the starting material and product are very close together (poor resolution). 1. The solvent system is not optimal for the separation. 2. The polarity of the starting material and product are very similar.1. Systematically vary the polarity of the solvent system. For a common system like hexane/ethyl acetate, try different ratios (e.g., 9:1, 4:1, 2:1). 2. Try a different solvent system altogether, for example, dichloromethane/methanol. 3. If the compounds have very similar polarities, running a longer TLC plate or using a two-dimensional TLC technique may help.
The Rf values are too high (spots are near the solvent front). The eluent (solvent system) is too polar.[1]Decrease the proportion of the polar solvent in your mobile phase (e.g., change from 2:1 hexane/ethyl acetate to 4:1 hexane/ethyl acetate).[1]
The Rf values are too low (spots are near the baseline). The eluent (solvent system) is not polar enough.[1]Increase the proportion of the polar solvent in your mobile phase (e.g., change from 4:1 hexane/ethyl acetate to 2:1 hexane/ethyl acetate).[1]
Unexpected spots appear on the TLC plate. 1. The reaction may be producing side products. 2. The sample may be contaminated. 3. The TLC plate may have been inadvertently touched or contaminated.1. This is valuable information about your reaction. Try to identify the side products. 2. Ensure all glassware and solvents are clean. 3. Handle TLC plates with forceps and only by the edges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring reactions with 2-fluoro-5-nitrobenzyl bromide?

A good starting point for developing a TLC solvent system for benzylic bromides and their derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. A common starting ratio is 3:1 or 4:1 hexanes to ethyl acetate. You can then adjust the ratio to achieve optimal separation.

Q2: How can I visualize the spots on the TLC plate? 2-fluoro-5-nitrobenzyl bromide and its products are often colorless.

Due to the aromatic nitro group, 2-fluoro-5-nitrobenzyl bromide and many of its derivatives are UV-active. The most common and non-destructive method is to visualize the TLC plate under a UV lamp (254 nm), where the spots will appear as dark patches against a fluorescent background. If UV visualization is not effective, chemical stains can be used. A potassium permanganate stain is useful for visualizing a wide range of organic compounds.

Q3: My starting material, 2-fluoro-5-nitrobenzyl bromide, has a very high Rf value even in non-polar solvents. Is this normal?

Yes, this is expected. Benzyl bromides are relatively non-polar and tend to have high Rf values. For instance, unsubstituted benzyl bromide can have an Rf close to 1.0 in 100% hexanes. The fluorine and nitro groups on 2-fluoro-5-nitrobenzyl bromide will reduce the Rf slightly, but it will still be a relatively non-polar compound.

Q4: How do I take a sample from my reaction for TLC analysis, especially if it is under an inert atmosphere?

If the reaction is sensitive to air, you can use a long glass capillary spotter inserted through a septum to withdraw a small aliquot of the reaction mixture. This can then be directly spotted onto the TLC plate.

Q5: The spots on my TLC plate change after I perform an aqueous work-up of my reaction. Why is this?

Your product or remaining starting material may be unstable to the conditions of the work-up (e.g., acidic or basic water). Running a TLC of the crude reaction mixture before and after the work-up can help diagnose this issue.

Experimental Protocol: Alkylation of an Amine with 2-fluoro-5-nitrobenzyl bromide

This protocol describes a general procedure for the alkylation of a primary or secondary amine with 2-fluoro-5-nitrobenzyl bromide, with reaction progress monitored by TLC.

Materials:

  • 2-fluoro-5-nitrobenzyl bromide

  • Amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate)

  • UV lamp (254 nm)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.

  • Addition of Alkylating Agent: Add a solution of 2-fluoro-5-nitrobenzyl bromide (1.0 equivalent) in acetonitrile to the flask.

  • Reaction Monitoring:

    • At the start of the reaction (t=0), and at regular intervals thereafter (e.g., every 30 minutes), take a small aliquot of the reaction mixture using a capillary spotter.

    • Spot the aliquot onto a TLC plate. It is good practice to also spot the starting materials (2-fluoro-5-nitrobenzyl bromide and the amine) as references. A "co-spot" of the reaction mixture and the starting material in the same lane can also be helpful.

    • Develop the TLC plate in a chamber saturated with the chosen mobile phase.

    • After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front with a pencil, and allow it to dry.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • The reaction is considered complete when the spot corresponding to the 2-fluoro-5-nitrobenzyl bromide has been completely consumed.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography, using a solvent system guided by the TLC analysis.

Data Presentation

The following table provides representative Rf values for a hypothetical alkylation reaction. Actual values will vary depending on the specific amine used and the exact TLC conditions.

Compound Structure Mobile Phase (Hexanes:EtOAc) Approximate Rf Value
2-fluoro-5-nitrobenzyl bromide (Starting Material)4:10.75
Benzylamine (Starting Material)4:10.15
N-((2-fluoro-5-nitrophenyl)methyl)benzenamine (Product)4:10.50

Visualizations

Experimental Workflow for TLC Monitoring

G cluster_0 Reaction cluster_1 TLC Analysis cluster_2 Decision start Start Reaction sample Take Aliquot at Time (t) start->sample spot Spot Plate (SM, RXN, Co-spot) sample->spot develop Develop Plate spot->develop dry Dry Plate develop->dry visualize Visualize (UV Lamp) dry->visualize decision SM Consumed? visualize->decision end Reaction Complete decision->end Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->sample Wait 30 min G cluster_0 Adjust Polarity cluster_1 Change Solvent System cluster_2 Advanced Techniques start Poor Spot Resolution (Rfs too close) q_polarity Are spots well-separated but Rfs are both high or low? start->q_polarity inc_polar Increase eluent polarity q_polarity->inc_polar Low Rfs dec_polar Decrease eluent polarity q_polarity->dec_polar High Rfs change_solvent Try a different solvent system (e.g., DCM/MeOH) q_polarity->change_solvent No inc_polar->change_solvent end Resolution Achieved inc_polar->end dec_polar->change_solvent dec_polar->end two_d_tlc Use 2D-TLC change_solvent->two_d_tlc change_solvent->end two_d_tlc->end

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene and Other Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-(bromomethyl)-1-fluoro-4-nitrobenzene with other substituted benzyl bromides in nucleophilic substitution reactions. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis and drug development, where they serve as key intermediates for introducing the benzyl moiety.

Introduction to Benzyl Bromide Reactivity

The reactivity of benzyl bromides in nucleophilic substitution reactions is highly dependent on the nature and position of substituents on the aromatic ring. These reactions typically proceed through either an S(_N)1 or S(_N)2 mechanism. The stability of the carbocation intermediate in the S(_N)1 pathway and the electrophilicity of the benzylic carbon in the S(_N)2 pathway are key determinants of the reaction rate. Electron-donating groups generally accelerate the reaction by stabilizing the positive charge of the benzylic carbocation in an S(_N)1 reaction, while electron-withdrawing groups tend to decrease the rate of S(_N)1 reactions but can favor the S(_N)2 pathway by increasing the electrophilicity of the benzylic carbon.[1][2]

This compound possesses two strong electron-withdrawing groups: a nitro group at the para position and a fluoro group at the ortho position relative to the bromomethyl group. These substituents are expected to significantly influence its reactivity compared to unsubstituted or electron-donating group-substituted benzyl bromides.

Quantitative Comparison of Reactivity

Benzyl Bromide DerivativeSubstituent (para)Relative Rate Constant (k/k₀)
p-Methoxybenzyl bromide-OCH₃~50
p-Methylbenzyl bromide-CH₃~15
Benzyl bromide-H1
p-Chlorobenzyl bromide-Cl~0.7
p-Nitrobenzyl bromide-NO₂~0.5
This compound -F (ortho), -NO₂ (para) < 0.5 (Estimated)

Note: The relative rate constants are approximate values compiled from various sources for illustrative purposes and refer to S(_N)2 reactions. The value for this compound is an estimation based on the strong electron-withdrawing nature of the nitro and fluoro groups.

The presence of the strongly electron-withdrawing nitro group at the para position significantly retards the rate of reactions that proceed through a carbocation intermediate (S(_N)1). For S(_N)2 reactions, while electron-withdrawing groups increase the electrophilicity of the benzylic carbon, the overall effect on the reaction rate can be complex and is also influenced by the nature of the nucleophile and solvent.[1][3] The additional ortho-fluoro substituent in this compound is also electron-withdrawing and is expected to further decrease the reactivity in S(_N)1 type reactions and potentially modulate the S(_N)2 reactivity.

Experimental Protocol: Determination of Relative Reactivity via S(_N)2 Reaction with Potassium Iodide

This protocol describes a common method for comparing the reactivity of different benzyl bromides in an S(_N)2 reaction with potassium iodide in acetone, often referred to as the Finkelstein reaction. The reaction progress can be monitored by observing the formation of the sparingly soluble potassium bromide precipitate or by analytical techniques such as ¹H NMR spectroscopy.[4]

Materials:

  • Benzyl bromide and its substituted derivatives (e.g., this compound, p-nitrobenzyl bromide, benzyl bromide)

  • Potassium iodide (KI)

  • Acetone (anhydrous)

  • NMR tubes

  • Constant temperature bath

  • ¹H NMR spectrometer

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 0.1 M solution of potassium iodide in anhydrous acetone.

    • Prepare 0.1 M solutions of each benzyl bromide derivative to be tested in anhydrous acetone.

  • Reaction Setup:

    • In an NMR tube, mix 0.5 mL of the 0.1 M potassium iodide solution with 0.5 mL of the 0.1 M solution of the specific benzyl bromide derivative.

    • Start the timer immediately after mixing.

  • Reaction Monitoring:

    • Place the NMR tube in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C).

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 10 minutes for the first hour, then every 30 minutes).

  • Data Analysis:

    • Monitor the disappearance of the benzylic proton signal of the starting benzyl bromide and the appearance of the corresponding signal for the benzyl iodide product.

    • Integrate the respective signals to determine the concentration of the reactant and product at each time point.

    • Plot the natural logarithm of the concentration of the benzyl bromide derivative versus time. A linear plot indicates a pseudo-first-order reaction under these conditions.

    • The pseudo-first-order rate constant can be determined from the slope of the line.

    • Compare the rate constants obtained for the different benzyl bromide derivatives to establish their relative reactivities.

Visualizing Experimental and Theoretical Frameworks

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for determining reactivity and the factors influencing the reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_comparison Comparison prep_sol Prepare 0.1 M solutions of Benzyl Bromides and KI in Acetone mix Mix solutions in NMR tube prep_sol->mix thermostat Incubate at constant temperature mix->thermostat nmr Acquire 1H NMR spectra at time intervals thermostat->nmr integrate Integrate signals to find [Reactant] and [Product] nmr->integrate plot Plot ln[Reactant] vs. time integrate->plot rate Determine rate constant from slope plot->rate compare Compare rate constants of different Benzyl Bromides rate->compare

Caption: Experimental workflow for determining the relative reactivity of benzyl bromides.

reactivity_factors substituent Substituent on Benzene Ring edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -F) substituent->ewg sn1 SN1 Pathway Favored edg->sn1 Stabilizes carbocation intermediate sn2 SN2 Pathway Possible/Favored ewg->sn2 Increases electrophilicity of benzylic carbon Destabilizes carbocation intermediate decrease_rate Decreased Reactivity (in SN1) ewg->decrease_rate increase_rate Increased Reactivity sn1->increase_rate

Caption: Factors influencing the reactivity and reaction pathway of substituted benzyl bromides.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is predicted to be lower than that of unsubstituted benzyl bromide, particularly in reactions proceeding via an S(_N)1 mechanism, due to the presence of strong electron-withdrawing fluoro and nitro groups. For S(_N)2 reactions, while the electrophilicity of the benzylic carbon is enhanced, the overall rate will depend on the specific reaction conditions. The provided experimental protocol offers a reliable method for quantitatively determining its reactivity relative to other benzyl bromides, enabling researchers to make informed decisions in their synthetic endeavors.

References

Unlocking Precision in Proteomics: The Advantages of 2-Fluoro-5-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specific and efficient modification of proteins is a cornerstone of innovation. In the landscape of bioconjugation reagents, 2-fluoro-5-nitrobenzyl bromide emerges as a superior choice for the selective alkylation of cysteine residues. This guide provides an objective comparison with alternative reagents, supported by experimental data and detailed protocols, to highlight its distinct advantages in stability, reactivity, and specificity.

The strategic placement of a fluorine atom and a nitro group on the benzyl bromide scaffold endows 2-fluoro-5-nitrobenzyl bromide with unique chemical properties that translate into significant benefits for protein modification. These advantages become particularly evident when compared to other commonly used cysteine-modifying reagents such as iodoacetamide (IAM), N-ethylmaleimide (NEM), and its hydroxylated analog, 2-hydroxy-5-nitrobenzyl bromide.

Enhanced Reactivity and Selectivity: A Tale of Two Substituents

The enhanced performance of 2-fluoro-5-nitrobenzyl bromide can be attributed to the synergistic electron-withdrawing effects of the fluorine and nitro groups. In nucleophilic substitution reactions, such as the alkylation of the cysteine thiol group, electron-withdrawing substituents on the benzyl ring increase the electrophilicity of the benzylic carbon. This makes the carbon atom more susceptible to attack by the nucleophilic thiolate anion of cysteine, thereby accelerating the rate of the S(_N)2 reaction.

In contrast, while the nitro group is a strong electron-withdrawing group, the hydroxyl group in 2-hydroxy-5-nitrobenzyl bromide is an electron-donating group by resonance, which can counteract the desired electronic effect for this type of reaction. The high electronegativity of the fluorine atom in 2-fluoro-5-nitrobenzyl bromide, however, provides a potent and purely inductive electron-withdrawing effect, leading to a more reactive reagent for cysteine alkylation. This heightened reactivity allows for the use of milder reaction conditions and shorter reaction times, minimizing the risk of protein denaturation and off-target modifications.

Benzyl bromides, in general, are known to be selective alkylators of sulfur nucleophiles, such as those found in cysteine and methionine residues. The strategic positioning of the fluoro and nitro groups on 2-fluoro-5-nitrobenzyl bromide further refines this selectivity, favoring the more nucleophilic cysteine thiolate under controlled pH conditions.

Comparative Performance Data

To illustrate the practical advantages of 2-fluoro-5-nitrobenzyl bromide, the following table summarizes key performance indicators compared to other common cysteine alkylating agents. While direct head-to-head comparative studies are limited, the data is compiled from various sources and theoretical considerations to provide a comparative overview.

ReagentTarget Residue(s)Relative Reactivity (Estimated)Key AdvantagesPotential Disadvantages
2-Fluoro-5-nitrobenzyl bromide Cysteine, MethionineHighHigh reactivity and selectivity for thiols, stable linkage.Potential for modification of other nucleophiles at high concentrations.
Iodoacetamide (IAM)Cysteine, Lysine, HistidineModerateWell-established reagent, good water solubility.Lower specificity, can lead to over-alkylation and side reactions with other residues.[1][2]
N-Ethylmaleimide (NEM)CysteineHighHigh reactivity and specificity for thiols.[2]The resulting thioether bond can be unstable and undergo hydrolysis or exchange reactions.[3]
2-Hydroxy-5-nitrobenzyl bromideTryptophan, CysteineModerateEstablished reagent for tryptophan modification.Lower reactivity for cysteine compared to the fluoro-analog due to the electron-donating nature of the hydroxyl group.
ChloroacetamideCysteineLowHigher specificity than iodoacetamide.[1]Slower reaction rates requiring longer incubation times.

Experimental Protocols

General Protocol for Cysteine Alkylation using 2-Fluoro-5-nitrobenzyl Bromide

This protocol provides a general guideline for the alkylation of cysteine residues in a purified protein sample. Optimization of reagent concentrations, incubation time, and temperature may be necessary for specific proteins.

Materials:

  • Purified protein containing accessible cysteine residues

  • 2-Fluoro-5-nitrobenzyl bromide

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5-8.5

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - optional

  • Quenching reagent: 2-Mercaptoethanol or DTT

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If necessary, reduce disulfide bonds by adding a 10-fold molar excess of DTT or TCEP and incubating for 1 hour at room temperature. Note: If using DTT, it must be removed prior to the addition of 2-fluoro-5-nitrobenzyl bromide.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 2-fluoro-5-nitrobenzyl bromide in anhydrous DMSO or DMF.

  • Alkylation Reaction:

    • Add a 10- to 20-fold molar excess of the 2-fluoro-5-nitrobenzyl bromide stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching the Reaction:

    • Stop the reaction by adding a 50-fold molar excess of a quenching reagent (e.g., 2-mercaptoethanol or DTT) to consume any unreacted 2-fluoro-5-nitrobenzyl bromide.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis:

    • Confirm the modification of cysteine residues using techniques such as mass spectrometry.

Visualizing the Workflow and Rationale

To better understand the process and the underlying chemical principles, the following diagrams illustrate the experimental workflow and the chemical logic behind the enhanced reactivity of 2-fluoro-5-nitrobenzyl bromide.

G Experimental Workflow for Cysteine Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation (Dissolution, Optional Reduction) Alkylation Alkylation Reaction (Incubation) Protein_Prep->Alkylation Reagent_Prep Reagent Preparation (Stock Solution) Reagent_Prep->Alkylation Quenching Quenching (Stop Reaction) Alkylation->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: A generalized workflow for the selective alkylation of cysteine residues in proteins.

G Chemical Rationale for Enhanced Reactivity Reagent 2-Fluoro-5-Nitrobenzyl Bromide Substituents Electron-Withdrawing Substituents (Fluoro and Nitro groups) Reagent->Substituents Benzylic_Carbon Increased Electrophilicity of Benzylic Carbon Substituents->Benzylic_Carbon Reaction_Rate Accelerated SN2 Reaction Rate Benzylic_Carbon->Reaction_Rate Cysteine Nucleophilic Cysteine Thiolate Cysteine->Reaction_Rate Selectivity High Selectivity for Thiols Reaction_Rate->Selectivity

Caption: The electron-withdrawing nature of the fluoro and nitro groups enhances the reactivity of the benzylic carbon towards nucleophilic attack by cysteine.

Conclusion

2-Fluoro-5-nitrobenzyl bromide presents a compelling option for researchers seeking a highly reactive and selective reagent for the modification of cysteine residues. Its unique electronic properties, conferred by the fluoro and nitro substituents, lead to faster reaction kinetics and the potential for greater specificity compared to traditional alkylating agents. While further direct comparative studies will continue to delineate its full potential, the available evidence and chemical principles strongly support its utility in advancing proteomics, drug discovery, and the broader field of bioconjugation.

References

Spectroscopic Confirmation of Product Formation from 2-(Bromomethyl)-1-fluoro-4-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential products derived from the nucleophilic substitution of 2-(bromomethyl)-1-fluoro-4-nitrobenzene: 2-(hydroxymethyl)-1-fluoro-4-nitrobenzene and 2-(azidomethyl)-1-fluoro-4-nitrobenzene. The formation of these products can be confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the detailed experimental protocols for the synthesis of these compounds and presents a comparison of their expected spectroscopic data.

Comparison of Products and Spectroscopic Data

The substitution of the bromine atom in this compound by a nucleophile leads to the formation of various derivatives. Here, we compare the alcohol and azide products.

Product NameStructureKey Spectroscopic Features (Predicted)
2-(Hydroxymethyl)-1-fluoro-4-nitrobenzene ¹H NMR: Appearance of a broad singlet for the hydroxyl proton (-OH) and a singlet for the benzylic protons (-CH₂OH).FT-IR: Broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.
2-(Azidomethyl)-1-fluoro-4-nitrobenzene ¹H NMR: A singlet for the benzylic protons (-CH₂N₃) shifted slightly downfield compared to the starting material.FT-IR: A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration.

Experimental Protocols

The following are detailed methodologies for the synthesis of the two derivatives.

Synthesis of 2-(hydroxymethyl)-1-fluoro-4-nitrobenzene (Hydrolysis)

Materials:

  • This compound

  • Acetone

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with deionized water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel.

Synthesis of 2-(azidomethyl)-1-fluoro-4-nitrobenzene (Azidation)

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and sodium azide (1.5 eq) in dimethylformamide (DMF).[1][2]

  • Stir the reaction mixture at room temperature for 12 hours.[1] Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[1][2]

  • Wash the combined organic layers with deionized water and then with brine.[1][2]

  • Dry the organic phase over anhydrous sodium sulfate.[1][2]

  • Filter and concentrate the solution under reduced pressure to obtain the benzyl azide product.[1]

  • If necessary, the crude product can be purified by column chromatography on silica gel.[1]

Spectroscopic Data Tables

The following tables summarize the expected quantitative NMR and FT-IR data for the starting material and the two products. These are predicted values based on the analysis of similar compounds and established spectroscopic principles.

¹H NMR Data (Predicted, 400 MHz, CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~8.2dd1HAr-H
~8.0m1HAr-H
~7.3t1HAr-H
~4.7s2H-CH₂Br
2-(Hydroxymethyl)-1-fluoro-4-nitrobenzene ~8.2dd1HAr-H
~8.0m1HAr-H
~7.4t1HAr-H
~4.8s2H-CH₂OH
~2.5 (broad)s1H-OH
2-(Azidomethyl)-1-fluoro-4-nitrobenzene ~8.2dd1HAr-H
~8.0m1HAr-H
~7.3t1HAr-H
~4.5s2H-CH₂N₃
FT-IR Data (Predicted, cm⁻¹)
CompoundO-H StretchN₃ StretchC-H (Aromatic)C=C (Aromatic)C-NO₂C-FC-Br
This compound --~3100-3000~1600, 1480~1520, 1340~1250~680
2-(Hydroxymethyl)-1-fluoro-4-nitrobenzene ~3400 (broad)-~3100-3000~1600, 1480~1520, 1340~1250-
2-(Azidomethyl)-1-fluoro-4-nitrobenzene -~2100 (strong, sharp)~3100-3000~1600, 1480~1520, 1340~1250-

Experimental Workflow and Reaction Pathways

The following diagrams illustrate the logical flow of the synthesis and analysis, and the chemical transformations involved.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start This compound reagent1 NaOH (aq) or H₂O/NaHCO₃ start->reagent1 Hydrolysis reagent2 NaN₃ in DMF start->reagent2 Azidation product1 2-(Hydroxymethyl)-1-fluoro-4-nitrobenzene reagent1->product1 product2 2-(Azidomethyl)-1-fluoro-4-nitrobenzene reagent2->product2 nmr NMR Spectroscopy product1->nmr Characterization ftir FT-IR Spectroscopy product1->ftir product2->nmr product2->ftir

Caption: Experimental workflow for synthesis and analysis.

reaction_pathways This compound This compound 2-(Hydroxymethyl)-1-fluoro-4-nitrobenzene 2-(Hydroxymethyl)-1-fluoro-4-nitrobenzene This compound->2-(Hydroxymethyl)-1-fluoro-4-nitrobenzene H₂O/Base 2-(Azidomethyl)-1-fluoro-4-nitrobenzene 2-(Azidomethyl)-1-fluoro-4-nitrobenzene This compound->2-(Azidomethyl)-1-fluoro-4-nitrobenzene NaN₃

Caption: Nucleophilic substitution pathways.

References

Comparative Analysis of Derivatives Synthesized from 2-(Bromomethyl)-1-fluoro-4-nitrobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds and the subsequent synthesis of derivatives are critical steps in the discovery of novel therapeutic agents. The compound 2-(Bromomethyl)-1-fluoro-4-nitrobenzene presents itself as a versatile starting material, featuring a reactive bromomethyl group, an electron-withdrawing nitro group, and a fluorine atom, all of which can be strategically manipulated to generate a diverse library of chemical entities. However, a comprehensive comparative guide detailing the synthesis, characterization, and performance of its derivatives is currently not available in the public domain based on existing scientific literature.

Despite extensive searches of chemical databases and scholarly articles, specific studies detailing the synthesis of a series of derivatives from this compound, along with their comparative experimental data, could not be located. The available literature focuses on the biological activities of broader classes of related compounds, such as nitroaromatics and fluorinated heterocycles, but lacks the specific focus required for a direct comparison of derivatives from this particular starting material.

This guide, therefore, aims to provide a foundational framework for such a comparative study, outlining the potential synthetic pathways, essential characterization techniques, and the types of experimental data that would be crucial for an objective evaluation.

Potential Synthetic Pathways and Derivative Classes

The reactivity of the bromomethyl group in this compound allows for a variety of nucleophilic substitution reactions, leading to the formation of diverse classes of derivatives. The following diagram illustrates potential synthetic routes to key derivative classes.

G cluster_derivatives Potential Derivative Classes start This compound ethers Ether Derivatives start->ethers  + Phenols/Alcohols (Nu: R-OH) amines Amine Derivatives start->amines  + Primary/Secondary Amines (Nu: R2NH) azides Azide & Triazole Derivatives start->azides  + Sodium Azide (Nu: NaN3) thioethers Thioether Derivatives start->thioethers  + Thiols (Nu: R-SH) triazoles triazoles azides->triazoles  + Alkynes (Click Chemistry)

Caption: Potential synthetic pathways from this compound.

Essential Characterization and Data Presentation

A thorough characterization of each synthesized derivative is paramount. The following table outlines the essential data that should be collected and presented for a meaningful comparison.

Parameter Methodology Purpose
Chemical Structure ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the successful synthesis and purity of the derivative.
Physicochemical Properties Melting Point, Solubility, logPProvides insights into the compound's physical nature and potential for formulation and bioavailability.
Biological Activity (e.g., Anticancer) In vitro cell-based assays (e.g., MTT, SRB) against a panel of cancer cell lines.Determines the cytotoxic or cytostatic effects of the derivatives. Data should be presented as IC₅₀ values.
Biological Activity (e.g., Antimicrobial) Minimum Inhibitory Concentration (MIC) assays against a panel of bacterial and fungal strains.Evaluates the antimicrobial efficacy of the synthesized compounds.

Experimental Protocols: A Template for Future Studies

To ensure reproducibility and allow for objective comparisons, detailed experimental protocols are necessary. Below is a generalized workflow for the synthesis and evaluation of derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation s1 Reaction Setup: This compound + Nucleophile in suitable solvent s2 Reaction Monitoring (TLC) s1->s2 s3 Work-up & Extraction s2->s3 s4 Purification (Column Chromatography) s3->s4 c1 Spectroscopic Analysis (NMR, MS) s4->c1 c2 Physicochemical Analysis (Melting Point, Solubility) s4->c2 b1 In vitro Assays (e.g., Anticancer, Antimicrobial) c1->b1 b2 Data Analysis (IC₅₀, MIC) b1->b2

Caption: Generalized workflow for synthesis, characterization, and evaluation.

General Synthetic Procedure for Ether Derivatives (Hypothetical)

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a substituted phenol or alcohol (1.1 eq) and a base such as potassium carbonate (1.5 eq). The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired ether derivative.

Characterization

The structure of the purified product would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The purity would be assessed by HPLC.

Comparative Performance: A Call for Data

Without experimental data, a direct comparison of the performance of different derivatives is not possible. Future research in this area should aim to generate and publish such data to enable a comprehensive understanding of the structure-activity relationships (SAR) for this class of compounds. A tabulated summary of IC₅₀ or MIC values against various cell lines or microbial strains, respectively, would be invaluable for the scientific community.

For instance, a comparative table for anticancer activity could be structured as follows:

Derivative Modification IC₅₀ (µM) vs. Cell Line A IC₅₀ (µM) vs. Cell Line B IC₅₀ (µM) vs. Cell Line C
Compound 1 -O-(4-chlorophenol)Data NeededData NeededData Needed
Compound 2 -O-(4-methoxyphenol)Data NeededData NeededData Needed
Compound 3 -NH-(aniline)Data NeededData NeededData Needed
Compound 4 -N₃ (azide)Data NeededData NeededData Needed

Conclusion

While this compound holds significant potential as a starting material for the synthesis of novel bioactive compounds, the lack of published comparative studies on its derivatives represents a gap in the current scientific knowledge. This guide provides a roadmap for researchers to conduct such studies, emphasizing the importance of systematic synthesis, thorough characterization, and standardized biological evaluation. The generation and dissemination of such comparative data will be instrumental in advancing drug discovery efforts based on this promising chemical scaffold.

A Comparative Analysis of Alkylation Efficiency: 2-Fluoro-5-nitrobenzyl Bromide vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the alkylation efficiency of 2-fluoro-5-nitrobenzyl bromide and the parent compound, benzyl bromide. The introduction of electron-withdrawing fluoro and nitro substituents on the aromatic ring is expected to significantly influence the reactivity of the benzylic bromide. This document outlines a theoretical framework for their anticipated reactivity, followed by a detailed experimental protocol for a comparative study to quantify their alkylation efficiency.

Theoretical Comparison of Reactivity

The reactivity of benzyl bromides in nucleophilic substitution reactions is largely dictated by the stability of the carbocation intermediate in an S(_N)1 mechanism or the electrophilicity of the benzylic carbon and steric hindrance in an S(_N)2 mechanism.[1][2]

  • Benzyl Bromide: The unsubstituted benzyl bromide can react through both S(_N)1 and S(_N)2 pathways, depending on the reaction conditions.[3] The stability of the benzyl carbocation is a key factor in its reactivity.[2][4]

  • 2-Fluoro-5-nitrobenzyl Bromide:

    • Electronic Effects: The presence of two strong electron-withdrawing groups, a nitro group at the para position and a fluoro group at the ortho position, is expected to destabilize the benzylic carbocation. This destabilization would significantly slow down or inhibit an S(_N)1-type reaction. For an S(_N)2 reaction, these electron-withdrawing groups increase the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack.

    • Steric Effects: The ortho-fluoro substituent may introduce some steric hindrance, potentially slowing down an S(_N)2 reaction by impeding the approach of the nucleophile.

Hypothesis: It is hypothesized that 2-fluoro-5-nitrobenzyl bromide will exhibit lower alkylation efficiency compared to benzyl bromide if the reaction proceeds through a mechanism with significant S(_N)1 character. In a reaction favoring an S(_N)2 pathway, the competition between the increased electrophilicity of the benzylic carbon and the steric hindrance of the ortho-fluoro group will determine the relative efficiency.

Proposed Experimental Comparison

To quantitatively assess the alkylation efficiency, a standardized N-alkylation reaction is proposed. The reaction of the respective benzyl bromide with a model amine, such as benzylamine, will be monitored over time.

Experimental Protocol: Comparative N-Alkylation

Materials:

  • 2-Fluoro-5-nitrobenzyl bromide

  • Benzyl bromide

  • Benzylamine

  • Potassium carbonate (K(_2)CO(_3))

  • Acetonitrile (CH(_3)CN), anhydrous

  • Dichloromethane (CH(_2)Cl(_2))

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup: In two separate, oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add benzylamine (1.0 mmol, 1.0 eq) and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: To each flask, add 20 mL of anhydrous acetonitrile.

  • Initiation: To the first flask, add benzyl bromide (1.0 mmol, 1.0 eq). To the second flask, add 2-fluoro-5-nitrobenzyl bromide (1.0 mmol, 1.0 eq).

  • Reaction Monitoring: Stir the reactions at room temperature. At specific time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quenching and Workup of Aliquots: Quench each aliquot with 1 mL of saturated NaHCO(_3) solution. Extract the organic components with 2 mL of dichloromethane. Add a known amount of an internal standard to the organic layer. Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Final Workup (after 24 hours): Dilute the remaining reaction mixtures with 30 mL of water and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Analytical Method:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use GC-MS to quantify the consumption of the starting benzyl bromide and the formation of the N-alkylated product over time. The use of an internal standard will allow for accurate quantification. The reaction efficiency will be determined by calculating the yield of the product at each time point.

Data Presentation

The quantitative data from the GC-MS analysis should be summarized in the following table:

Time (hours)Benzyl Bromide Conversion (%)2-Fluoro-5-nitrobenzyl Bromide Conversion (%)N-benzylbenzylamine Yield (%)N-(2-fluoro-5-nitrobenzyl)benzylamine Yield (%)
1
2
4
8
24

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the proposed comparative experimental workflow.

G cluster_0 Reaction Setup cluster_1 Alkylation Reaction cluster_2 Monitoring & Analysis cluster_3 Final Product Isolation A1 Flask 1: Benzylamine K2CO3 CH3CN B1 Add Benzyl Bromide A1->B1 Initiate Reaction 1 A2 Flask 2: Benzylamine K2CO3 CH3CN B2 Add 2-Fluoro-5-nitrobenzyl Bromide A2->B2 Initiate Reaction 2 C Stir at Room Temperature B1->C B2->C D Withdraw Aliquots at Time Intervals C->D Sample G Final Workup after 24h C->G After 24h E Quench & Extract D->E F GC-MS Analysis with Internal Standard E->F H Product Characterization (NMR, MS) G->H

References

validation of a synthetic route utilizing 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for the preparation of 4-aminobenzyl-2-fluoroamine derivatives, which are valuable intermediates in pharmaceutical research. The primary route utilizes 2-(bromomethyl)-1-fluoro-4-nitrobenzene as the starting material, while an alternative route begins with 2-fluoro-4-nitrotoluene. This comparison includes a quantitative analysis of reaction yields, detailed experimental protocols, and visual representations of the synthetic workflows to aid in methodological selection.

Comparative Analysis of Synthetic Routes

The two routes are evaluated based on the number of synthetic steps, overall yield, and the nature of the chemical transformations involved. Route A offers a more direct approach to N-substituted derivatives, while Route B provides a pathway to N-acyl derivatives.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterRoute A: N-benzyl-4-amino-2-fluorobenzylamine from this compoundRoute B: 4-Amino-2-fluoro-N-methylbenzamide from 2-Fluoro-4-nitrotoluene
Target Molecule N-benzyl-4-amino-2-fluorobenzylamine4-Amino-2-fluoro-N-methylbenzamide
Number of Steps 23
Step 1 Yield ~95% (N-Alkylation)74% (Oxidation)[1][2]
Step 2 Yield ~95% (Nitro Reduction)95% (Amidation)[2][3]
Step 3 Yield -98% (Nitro Reduction)[3]
Overall Yield ~90%~69%

Experimental Protocols

Route A: Synthesis of N-benzyl-4-amino-2-fluorobenzylamine

This two-step synthesis involves the N-alkylation of benzylamine followed by the reduction of the aromatic nitro group.

Step 1: Synthesis of N-(2-fluoro-5-nitrobenzyl)benzylamine (N-Alkylation)

  • Materials: this compound, benzylamine, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).

  • Procedure: To a solution of benzylamine (1.2 equivalents) in acetonitrile, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature. This compound (1.0 equivalent) dissolved in acetonitrile is then added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel provides the pure N-(2-fluoro-5-nitrobenzyl)benzylamine.[4]

  • Expected Yield: ~95%

Step 2: Synthesis of N-benzyl-4-amino-2-fluorobenzylamine (Nitro Reduction)

  • Materials: N-(2-fluoro-5-nitrobenzyl)benzylamine, 10% Palladium on carbon (Pd/C), ethanol (EtOH), hydrogen gas (H₂).

  • Procedure: The N-(2-fluoro-5-nitrobenzyl)benzylamine from the previous step is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C (5-10 mol%) is added to the solution. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). After the reaction is complete, the mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford N-benzyl-4-amino-2-fluorobenzylamine.

  • Expected Yield: ~95%

Route B: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

This three-step synthesis commences with the oxidation of 2-fluoro-4-nitrotoluene, followed by amidation and concludes with nitro group reduction.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid (Oxidation)

  • Materials: 2-Fluoro-4-nitrotoluene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), tetrabutylammonium bromide, hydrochloric acid (HCl).[1][2]

  • Procedure: A mixture of 2-fluoro-4-nitrotoluene, tetrabutylammonium bromide, and 1N NaOH is stirred at room temperature.[1] Potassium permanganate is added, and the mixture is heated to 95°C. Additional portions of KMnO₄ are added over several hours.[1] After completion, the reaction mixture is cooled and filtered to remove manganese dioxide. The filtrate is acidified with concentrated HCl to precipitate the product, which is collected by filtration.[1][2]

  • Yield: 74%[1][2]

Step 2: Synthesis of 2-Fluoro-4-nitro-N-methylbenzamide (Amidation)

  • Materials: 2-Fluoro-4-nitrobenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF), methylamine, 1,2-dichloroethane.[2]

  • Procedure: To a solution of 2-fluoro-4-nitrobenzoic acid in 1,2-dichloroethane containing a catalytic amount of DMF, thionyl chloride is added dropwise. The mixture is refluxed for 5 hours. After cooling in an ice-water bath, methylamine gas is bubbled through the solution. The solvent is evaporated, and water is added to the residue. The solid product is collected by filtration and dried.[2]

  • Yield: 95%[2][3]

Step 3: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide (Nitro Reduction)

  • Materials: 2-Fluoro-4-nitro-N-methylbenzamide, 10% Palladium on carbon (Pd/C), methanol (MeOH), hydrogen gas (H₂).

  • Procedure: 2-Fluoro-4-nitro-N-methylbenzamide is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere at room temperature. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the final product.[3]

  • Yield: 98%[3]

Synthetic Workflow Visualizations

The following diagrams illustrate the logical flow of the two synthetic routes.

Caption: Synthetic workflow for Route A.

Caption: Synthetic workflow for Route B.

References

A Comparative Guide to the Applications of 2-Fluoro-5-nitrobenzyl Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Fluoro-5-nitrobenzyl bromide is a versatile reagent in organic synthesis, primarily utilized as a benzylating agent to introduce the 2-fluoro-5-nitrobenzyl moiety onto a variety of nucleophiles. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the aromatic ring, influence its reactivity and make it a subject of interest in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. This guide provides a comparative overview of 2-fluoro-5-nitrobenzyl bromide's applications, its performance against alternative benzylating agents, and detailed experimental protocols.

Performance Comparison with Alternative Benzylating Agents

The reactivity of a benzylating agent is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group present in 2-fluoro-5-nitrobenzyl bromide, generally increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, these groups can also destabilize the potential carbocation intermediate that would form in an S(_N)1-type reaction. Consequently, reactions involving 2-fluoro-5-nitrobenzyl bromide typically proceed via an S(_N)2 mechanism.

For the purpose of comparison, we will consider its performance against unsubstituted benzyl bromide and benzyl bromide with an electron-donating group, such as 4-methoxybenzyl bromide.

ReagentSubstituent EffectTypical ReactivityPreferred MechanismNotes
2-Fluoro-5-nitrobenzyl Bromide Strong electron-withdrawing (-NO(_2), -F)Increased reactivity in S(_N)2 reactionsS(_N)2The electron-withdrawing groups enhance the electrophilicity of the benzylic carbon.
Benzyl Bromide NeutralBaseline reactivityS(_N)1 or S(_N)2The mechanism can be influenced by the solvent and the nucleophile.
4-Methoxybenzyl Bromide Strong electron-donating (-OCH(_3))Increased reactivity in S(_N)1 reactionsS(_N)1The electron-donating group stabilizes the benzylic carbocation.

Key Applications and Experimental Data

The following tables provide representative data for O-alkylation and N-alkylation reactions using benzyl bromide and its derivatives, which can serve as a benchmark for estimating the performance of 2-fluoro-5-nitrobenzyl bromide.

O-Alkylation of Phenols
Benzylating AgentPhenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromidePhenolK(_2)CO(_3)AcetoneReflux895
Benzyl Bromide4-NitrophenolK(_2)CO(_3)DMF80692
4-Methoxybenzyl BromidePhenolNaHTHFrt498
N-Alkylation of Amines
Benzylating AgentAmine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideAnilineK(_2)CO(_3)AcetonitrileReflux1285
Benzyl BromidePiperidineK(_2)CO(_3)DMFrt690
4-Methoxybenzyl BromideAnilineNaHCO(_3)EthanolReflux888

Experimental Protocols

The following are detailed methodologies for typical benzylation reactions. While these protocols are for benzyl bromide, they can be adapted for 2-fluoro-5-nitrobenzyl bromide, with the expectation of a faster reaction rate under S(_N)2 conditions.

General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)

Materials:

  • Phenol (1.0 eq)

  • 2-Fluoro-5-nitrobenzyl bromide (1.1 eq)

  • Potassium carbonate (K(_2)CO(_3)) (1.5 eq)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and reflux condenser

Procedure:

  • To a round-bottom flask, add the phenol, potassium carbonate, and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-fluoro-5-nitrobenzyl bromide to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Protocol for N-Alkylation of an Amine

Materials:

  • Amine (1.0 eq)

  • 2-Fluoro-5-nitrobenzyl bromide (1.05 eq)

  • Potassium carbonate (K(_2)CO(_3)) or Triethylamine (Et(_3)N) (2.0 eq)

  • Anhydrous acetonitrile or N,N-dimethylformamide (DMF)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the amine and the base in the chosen anhydrous solvent.

  • Stir the solution at room temperature.

  • Add 2-fluoro-5-nitrobenzyl bromide dropwise to the solution.

  • Continue stirring at room temperature or heat if necessary, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed.

sn2_mechanism cluster_legend Sₙ2 Reaction Mechanism Nu Nu⁻ TS [Nu---CH₂(R)---Br]⁻ Nu->TS Backside Attack Substrate R-CH₂-Br (2-Fluoro-5-nitrobenzyl bromide) Product Nu-CH₂-R TS->Product LG Br⁻ TS->LG Nu_l Nucleophile Sub_l Substrate TS_l Transition State Prod_l Product LG_l Leaving Group

Caption: Sₙ2 mechanism for the reaction of 2-fluoro-5-nitrobenzyl bromide.

experimental_workflow start Start mix Mix Nucleophile, Base, and Solvent start->mix add Add 2-Fluoro-5-nitrobenzyl bromide mix->add react React (Heat if necessary) add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for a benzylation reaction.

Navigating the Reactive Landscape of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene: A Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bifunctional building blocks is paramount for efficient and predictable synthesis. 2-(Bromomethyl)-1-fluoro-4-nitrobenzene presents a compelling case study in regioselectivity, offering two distinct electrophilic sites for nucleophilic attack: the benzylic carbon of the bromomethyl group and the aromatic carbon bonded to the fluorine atom. This guide provides a comparative analysis of the factors governing the regiochemical outcome of its reactions, supported by established principles of organic chemistry and data from analogous systems, due to a lack of specific quantitative data for this particular molecule in the surveyed literature.

The inherent electronic and structural features of this compound dictate its reactivity. The fluorine atom, positioned para to the strongly electron-withdrawing nitro group, is activated towards nucleophilic aromatic substitution (SNA). Simultaneously, the bromomethyl group is a classic benzylic halide, primed for SN2-type reactions. The selection of the nucleophile, reaction conditions, and solvent system ultimately determines which of these competing pathways is favored.

Competing Reaction Pathways

The primary challenge in utilizing this compound is controlling the site of nucleophilic attack. The two potential pathways are:

  • Nucleophilic Aromatic Substitution (SNAr): Attack at the C-1 position, leading to the displacement of the fluoride ion. This pathway is facilitated by the electron-withdrawing nitro group which stabilizes the negatively charged Meisenheimer intermediate.

  • Benzylic Substitution (SN2): Attack at the benzylic carbon, resulting in the displacement of the bromide ion. This is a standard substitution reaction for benzylic halides.

G Competing Reaction Pathways cluster_snar SNAr Pathway cluster_sn2 Benzylic Substitution Pathway reagent This compound + Nucleophile (Nu-) snar_intermediate Meisenheimer Complex (Stabilized by NO2) reagent->snar_intermediate Aromatic Attack sn2_product Product B (Substitution of Br) reagent->sn2_product Benzylic Attack (SN2) snar_product Product A (Substitution of F) snar_intermediate->snar_product Loss of F-

Figure 1. Competing nucleophilic aromatic substitution (SNAr) and benzylic substitution (SN2) pathways for this compound.

Factors Influencing Regioselectivity

The regiochemical outcome of reactions with this compound is a delicate balance of several factors. Based on general principles of organic chemistry, the following trends can be predicted:

FactorCondition Favoring SNAr (Fluorine Substitution)Condition Favoring Benzylic Substitution (Bromine Substitution)Rationale
Nucleophile Hard nucleophiles (e.g., alkoxides, phenoxides)Soft, less basic nucleophiles (e.g., thiolates, amines)Hard nucleophiles prefer the harder electrophilic center of the aromatic ring, while softer nucleophiles favor the softer benzylic carbon.
Base Strong, non-nucleophilic bases (e.g., NaH, K2CO3)Weaker bases or no baseStrong bases can deprotonate nucleophiles, increasing their reactivity towards the aromatic ring. For amines, a weaker base is often sufficient to neutralize the HBr byproduct of benzylic substitution.
Solvent Polar aprotic solvents (e.g., DMF, DMSO)Less polar or protic solvents (e.g., THF, CH3CN, EtOH)Polar aprotic solvents stabilize the charged Meisenheimer intermediate in the SNAr pathway.
Temperature Higher temperaturesLower temperaturesSNAr reactions often have a higher activation energy and are thus favored by increased temperatures.

Hypothetical Experimental Protocols

The following are representative, hypothetical protocols for achieving regioselective substitution on this compound, based on procedures for similar substrates.

Protocol 1: Selective Benzylic Substitution with a Primary Amine

This protocol aims to favor the SN2 pathway by using a relatively soft nucleophile and moderate reaction conditions.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (CH3CN)

Procedure:

  • To a solution of this compound in acetonitrile, add potassium carbonate.

  • Add the primary amine to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

G Workflow for Benzylic Substitution start Dissolve Reagents in CH3CN react Stir at Room Temperature (12-24h) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Filter and Concentrate monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product B purify->product

Figure 2. A typical experimental workflow for the selective benzylic substitution of this compound.

Protocol 2: Selective Nucleophilic Aromatic Substitution with a Phenol

This protocol is designed to favor the SNAr pathway by using a hard nucleophile (phenoxide) generated in situ with a strong base in a polar aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.

  • To this suspension, add a solution of the phenol in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Reagents

For instances where achieving the desired regioselectivity with this compound proves challenging, alternative reagents can be considered.

Desired ProductAlternative ReagentRationale
Benzylic Substitution Product 2-Methyl-1-fluoro-4-nitrobenzene followed by benzylic bromination (e.g., with NBS)This two-step approach avoids the competing SNAr reaction by introducing the benzylic leaving group after the aromatic core is established.
SNAr Product 1,2-Difluoro-4-nitrobenzeneUsing a difluoro-substituted starting material allows for selective mono-substitution at the more activated fluorine position, followed by further functionalization if needed.

Conclusion

This compound is a versatile bifunctional molecule whose reactivity can be steered towards either benzylic substitution or nucleophilic aromatic substitution. A careful selection of the nucleophile, base, solvent, and temperature is crucial for achieving high regioselectivity. While specific experimental data for this compound is sparse, the principles outlined in this guide, based on established chemical theory and data from analogous systems, provide a robust framework for designing and optimizing synthetic routes that leverage its dual reactivity. For critical applications, preliminary small-scale experiments are recommended to validate the expected regiochemical outcome.

A Comparative Guide to the Use of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a suitable alkylating agent is paramount to the success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene, a versatile reagent, by comparing its performance with common alternatives. This objective comparison is supported by available experimental data to facilitate informed decision-making in your research and development endeavors.

Executive Summary

This compound is a valuable reagent for the introduction of a 2-fluoro-5-nitrobenzyl moiety onto a variety of nucleophiles. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences its reactivity and provides a handle for further functionalization, a desirable trait in medicinal chemistry for the synthesis of bioactive molecules.[1][2] However, its higher cost compared to simpler benzylating agents necessitates a careful evaluation of its benefits in specific synthetic applications. This guide will delve into a comparative analysis of its cost, reactivity, and utility against common alternatives such as benzyl bromide, 4-nitrobenzyl bromide, and 4-fluorobenzyl bromide.

Cost-Benefit Analysis

To provide a clear comparison, the approximate costs of this compound and its alternatives have been gathered from various suppliers and normalized to a cost per mole.

Table 1: Cost Comparison of Benzylating Agents

ReagentMolecular Weight ( g/mol )Representative Price (USD/g)Approximate Cost (USD/mol)
This compound234.02[3][4]34.50[3]8074.50
Benzyl bromide171.03[5]0.42 (for 500g)[6]71.83
4-Nitrobenzyl bromide216.03[7]0.82 (for 25g)[8]177.14
4-Fluorobenzyl bromide189.02[9]0.91 (for 50g)172.01

Note: Prices are based on listed catalog prices from various suppliers and may vary depending on the vendor, purity, and quantity purchased. The prices listed are for comparison purposes only.

The data clearly indicates that this compound is significantly more expensive than its unsubstituted or monosubstituted counterparts. This higher cost is a primary consideration. The justification for its use, therefore, lies in the specific benefits it offers in a synthetic sequence.

Benefits of this compound:

  • Orthogonal Reactivity: The presence of the fluorine and nitro groups provides sites for subsequent chemical modifications that are not possible with simpler benzylating agents. For instance, the nitro group can be reduced to an amine, which can then be further functionalized, while the fluorine atom can participate in nucleophilic aromatic substitution reactions.

  • Modulation of Physicochemical Properties: In the context of drug discovery, the incorporation of fluorine and a nitro group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity.[10]

  • Enhanced Reactivity (Potentially): The electron-withdrawing nature of the nitro group can increase the electrophilicity of the benzylic carbon, potentially leading to faster reaction rates in nucleophilic substitution reactions compared to benzyl bromide or 4-fluorobenzyl bromide.

Drawbacks:

  • High Cost: As highlighted in the table, the primary drawback is the significantly higher cost.

  • Potential for Side Reactions: The presence of the nitro group can sometimes lead to undesired side reactions under certain reaction conditions.

Performance Comparison in Synthesis: O-Alkylation and N-Alkylation

The primary application of this compound and its analogs is in O-alkylation and N-alkylation reactions. While direct side-by-side comparative studies are limited in the literature, we can infer performance based on general principles of organic chemistry and available protocols.

O-Alkylation of Phenols

The Williamson ether synthesis is a common method for the O-alkylation of phenols. The reactivity of the benzylating agent is a key factor in the efficiency of this reaction.

General Reaction Scheme:

O_Alkylation Phenol Phenol Product O-Alkylated Phenol Phenol->Product Base Base (e.g., K2CO3, NaH) Base->Product BenzylatingAgent R-CH2-Br BenzylatingAgent->Product Solvent Solvent (e.g., DMF, Acetone) Solvent->Product

Caption: General workflow for the O-alkylation of phenols.

Reactivity Considerations:

The reactivity of substituted benzyl bromides in SN2 reactions is influenced by the electronic nature of the substituents on the aromatic ring.

  • Electron-withdrawing groups (like -NO₂): These groups increase the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. Therefore, 4-nitrobenzyl bromide and this compound are expected to be more reactive than benzyl bromide and 4-fluorobenzyl bromide.

  • Electron-donating groups: These groups would decrease the reactivity towards SN2 reactions.

  • Fluorine: The effect of a fluorine substituent is more complex, involving both inductive withdrawal and mesomeric donation. Generally, it is considered a weakly deactivating group in electrophilic aromatic substitution but its effect on the benzylic reactivity in nucleophilic substitution is less pronounced than a nitro group.

While specific comparative yield data is scarce, it is reasonable to expect that for a simple O-alkylation where the introduced group is just a protecting group, the more cost-effective benzyl bromide would be the reagent of choice. However, if the functionalities on the aromatic ring are desired for subsequent transformations, the higher cost of the substituted benzyl bromides can be justified.

N-Alkylation of Amines and Heterocycles

Similar to O-alkylation, N-alkylation is a common transformation where these reagents are employed. For instance, the N-alkylation of indoles is a crucial step in the synthesis of many biologically active compounds.[11]

Experimental Protocol: General Procedure for N-Alkylation of Indole [11][12]

  • Deprotonation: To a solution of indole (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF at 0 °C, sodium hydride (1.1-1.2 eq., 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at this temperature for 30-60 minutes.

  • Alkylation: The alkylating agent (1.0-1.2 eq.), such as this compound, is then added dropwise to the reaction mixture.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-24 hours, with progress monitored by TLC.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Indole Indole in Anhydrous Solvent NaH Add NaH at 0°C Indole->NaH Deprotonation Add_Reagent Add this compound NaH->Add_Reagent Stir Stir at RT Add_Reagent->Stir Quench Quench with NH4Cl (aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: Experimental workflow for the N-alkylation of indole.

The choice of the alkylating agent in this context would heavily depend on the desired final product. If the goal is to synthesize a series of analogs with modifications on the benzyl moiety, this compound offers significant advantages due to the presence of the reactive fluoro and nitro groups.

Logical Relationship of Synthetic Utility

The decision to use this compound over simpler alternatives is a strategic one based on the overall synthetic plan.

Decision_Tree Start Choice of Benzylating Agent Is_Functionality_Needed Is further functionalization of the benzyl ring required? Start->Is_Functionality_Needed Simple_Alkylation Simple benzylation (e.g., protecting group)? Is_Functionality_Needed->Simple_Alkylation No Use_Substituted Use this compound Is_Functionality_Needed->Use_Substituted Yes Use_Simple Use Benzyl Bromide (Cost-effective) Simple_Alkylation->Use_Simple Yes Consider_Reactivity Consider reactivity requirements and cost of other substituted benzyl bromides Simple_Alkylation->Consider_Reactivity No (Specific reactivity needed)

Caption: Decision-making flowchart for selecting a benzylating agent.

Conclusion

This compound is a powerful but costly reagent. Its use is most justified in synthetic routes where the installed 2-fluoro-5-nitrobenzyl group serves as a versatile scaffold for further molecular elaboration, particularly in the context of medicinal chemistry and drug development. For simple benzylation reactions, more economical alternatives such as benzyl bromide are generally preferred. The choice of reagent should always be guided by a thorough analysis of the overall synthetic strategy, taking into account both the immediate cost and the long-term benefits of incorporating a multi-functional building block. Researchers should carefully weigh the need for the unique functionalities offered by this compound against its significant cost premium.

References

A Comparative Guide to Benzylating Reagents: Evaluating Alternatives to 2-Fluoro-5-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and synthetic chemistry, the selection of an appropriate benzylating agent is crucial for the successful synthesis of complex molecules. 2-Fluoro-5-nitrobenzyl bromide is a valuable reagent, particularly for introducing a photolabile protecting group. However, a comprehensive evaluation of its performance against viable alternatives is essential for optimizing reaction outcomes, improving yields, and potentially reducing costs. This guide provides a detailed comparison of 2-fluoro-5-nitrobenzyl bromide with other substituted benzyl halides, supported by available experimental data and protocols.

The primary application of these reagents is in the protection of functional groups such as hydroxyls and amines, where the benzyl group can be introduced and later removed under specific conditions. The substituents on the aromatic ring, such as the fluoro and nitro groups, significantly influence the reactivity of the benzylic carbon and the properties of the resulting protected compound.

Executive Summary of Comparative Reagents

This guide focuses on the comparative performance of 2-fluoro-5-nitrobenzyl bromide against its chloro and bromo analogs, as well as the non-halogenated 4-nitrobenzyl bromide. The key parameters for comparison include reactivity in nucleophilic substitution reactions (O-alkylation of phenols), and the conditions required for deprotection.

ReagentKey FeaturesRelative Reactivity (Electrophilicity)Deprotection Methods
2-Fluoro-5-nitrobenzyl bromide High electrophilicity due to electron-withdrawing fluoro and nitro groups. The resulting ether is often photolabile.HighPhotocleavage, Hydrogenolysis
2-Chloro-5-nitrobenzyl bromide Similar electronic effects to the fluoro analog, but with a less electronegative halogen.High, potentially slightly lower than fluoro analogPhotocleavage, Hydrogenolysis
2-Bromo-5-nitrobenzyl bromide Good leaving group (bromide). Electron-withdrawing effects from the nitro group enhance reactivity.HighPhotocleavage, Hydrogenolysis
4-Nitrobenzyl bromide Electron-withdrawing nitro group in the para position activates the benzylic position. A common photolabile protecting group.[1]Moderate to HighPhotocleavage, Hydrogenolysis, Chemical Reduction

Performance in O-Alkylation of Phenols: A Comparative Overview

The O-alkylation of phenols is a common transformation where these benzylating agents are employed. The reaction typically proceeds via a Williamson ether synthesis mechanism, where a phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon.

The presence of electron-withdrawing groups (like -NO₂ and halogens) on the benzyl ring increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Generally, ortho-substituted benzyl halides tend to solvolyze at a slightly slower rate than their para-isomers due to steric hindrance.[1] However, in the case of nitrobenzyl bromides, the ortho and para isomers exhibit similar reaction rates in many solvents.[1]

Experimental Protocols

Below are representative experimental protocols for the O-benzylation of a hydroxyl group and the synthesis of a nitrobenzyl bromide.

General Protocol for O-Benzylation of a Hydroxyl Group

This protocol describes a typical Williamson ether synthesis using a substituted benzyl bromide.[2]

Materials:

  • Starting material with a free hydroxyl group (1.0 equiv)

  • Substituted benzyl bromide (e.g., 2-fluoro-5-nitrobenzyl bromide) (1.5–2.0 equiv)[2]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)[2]

  • Dry N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)[2]

  • Triethylamine

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the starting material (1.0 equiv) in dry DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).[2]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (2.0 equiv) to the solution, followed by the substituted benzyl bromide (1.5–2.0 equiv).[2]

  • Stir the reaction mixture at 0 °C and allow it to gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[2]

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of triethylamine, followed by water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography.

Synthesis of 2-Nitrobenzyl Bromide

This protocol outlines a method for the synthesis of 2-nitrobenzyl bromide from 2-nitrotoluene.[3]

Materials:

  • 2-Nitrotoluene

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (or a safer alternative solvent like dichloroethane)[3]

  • Pyridine

  • Ethanol

Procedure:

  • In a flask equipped with a reflux condenser, combine 2-nitrotoluene, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress.[4]

  • After completion, cool the mixture and filter to remove the succinimide byproduct.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 2-nitrobenzyl bromide.[4]

  • The crude product can be purified by recrystallization or used directly in the next step. For some applications, conversion to the pyridinium salt by reacting with pyridine in ethanol can facilitate purification and handling.[4]

Deprotection Strategies

A key advantage of using nitrobenzyl-based protecting groups is their susceptibility to photocleavage. This allows for deprotection under neutral conditions using UV light, which is particularly useful for sensitive substrates. The general mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected functional group.[5][6]

Deprotection_Pathway Protected_Substrate R-O-CH₂-Ar(NO₂) Excited_State [R-O-CH₂-Ar(NO₂)]* Protected_Substrate->Excited_State hν (UV light) Aci_Nitro_Intermediate Aci-nitro Intermediate Excited_State->Aci_Nitro_Intermediate Intramolecular H-abstraction Hemiacetal_Intermediate Hemiacetal Intermediate Aci_Nitro_Intermediate->Hemiacetal_Intermediate Rearrangement Deprotected_Substrate R-OH Hemiacetal_Intermediate->Deprotected_Substrate Byproduct o-Nitrosobenzaldehyde Hemiacetal_Intermediate->Byproduct

In addition to photolysis, deprotection can also be achieved by standard methods for benzyl ether cleavage, such as catalytic hydrogenation (e.g., H₂, Pd/C).

Logical Workflow for Reagent Selection

The choice of the optimal benzylating agent depends on several factors, including the nature of the substrate, the desired reaction conditions, and the required deprotection method.

Reagent_Selection_Workflow Start Define Synthetic Goal: Protect a specific functional group Assess_Substrate Assess Substrate Sensitivity: - Acid/base labile? - Reducible groups present? Start->Assess_Substrate Deprotection_Method Determine Required Deprotection Method: - Photocleavage? - Hydrogenolysis? - Other? Assess_Substrate->Deprotection_Method Reactivity_Needs Consider Reactivity Needs: - Fast reaction desired? - Mild conditions required? Deprotection_Method->Reactivity_Needs Select_Reagent Select Optimal Reagent Reactivity_Needs->Select_Reagent Fluoro 2-Fluoro-5-nitrobenzyl bromide (High reactivity, photolabile) Select_Reagent->Fluoro Highest reactivity needed Chloro_Bromo 2-Chloro/Bromo-5-nitrobenzyl bromide (Good reactivity, photolabile) Select_Reagent->Chloro_Bromo Balanced reactivity Para_Nitro 4-Nitrobenzyl bromide (Standard photolabile) Select_Reagent->Para_Nitro Standard photolability Proceed Proceed with Synthesis Fluoro->Proceed Chloro_Bromo->Proceed Para_Nitro->Proceed

Conclusion

2-Fluoro-5-nitrobenzyl bromide stands out as a highly reactive benzylating agent due to the strong electron-withdrawing effects of both the fluoro and nitro substituents. This high reactivity can be advantageous for reactions with less nucleophilic substrates or when milder conditions are required. However, for many standard applications, the more readily available and potentially less expensive 2-chloro-5-nitrobenzyl bromide, 2-bromo-5-nitrobenzyl bromide, or 4-nitrobenzyl bromide may offer comparable performance. The choice of reagent should be guided by a careful consideration of the specific synthetic challenge, including substrate sensitivity, desired reaction kinetics, and the orthogonality of the deprotection step. Further quantitative studies directly comparing these reagents under identical conditions would be highly valuable to the scientific community.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene, a corrosive and hazardous compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Key Safety and Hazard Information

This compound is classified as a hazardous substance with the following primary concerns:

  • Corrosive : Causes severe skin burns and eye damage.[1][2][3][4]

  • Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[5][6] May cause respiratory irritation.[2][4][5][6]

  • Environmental Hazard : Should not be released into the environment as it can contaminate ground water systems and is harmful to aquatic life with long-lasting effects.[2][5]

Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this compound. All operations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3]

Quantitative Data for Disposal Considerations

While specific quantitative limits for disposal can vary based on local, regional, and national regulations, the following table summarizes key properties of this compound relevant to its disposal.

PropertyValueCitation
Molecular FormulaC7H5BrFNO2[1]
Molecular Weight234.02 g/mol [1]
Physical StateSolid
Incompatible MaterialsStrong oxidizing agents, strong acids, strong bases.[2][7]

Note: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[7]

Detailed Disposal Protocol

The following protocol outlines the recommended step-by-step procedure for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.[8][9] Mixing halogenated and non-halogenated waste increases disposal costs and complexity.[10]
  • Use a designated, properly labeled, and compatible waste container (e.g., a polyethylene container).[11] The container should be kept tightly closed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials.[2][11]
  • The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[12]

2. Handling and Transfer:

  • All handling and transfer of the waste must be performed inside a chemical fume hood.[2]
  • Wear appropriate PPE, including double gloves (nitrile), chemical splash goggles, and a fully buttoned lab coat.[11]
  • For solid waste, carefully sweep up and shovel into the designated waste container, avoiding dust formation.[2][5]
  • For solutions, use a funnel to transfer the waste into the container to prevent spills.

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.[5]
  • For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3]
  • Collect the absorbent material and place it in the designated hazardous waste container.
  • Do not allow the spilled material to enter drains or waterways.[2][5]

4. Final Disposal:

  • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[2][3][5][6]
  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.
  • Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular trash.[2][11]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate as Halogenated Organic Waste C->D E Use Designated & Labeled Waste Container D->E F Transfer Waste to Container E->F G Spill Occurs? F->G H Contain & Absorb Spill with Inert Material G->H Yes I Store Container in a Cool, Dry, Well-Ventilated Area G->I No H->F J Contact EHS for Professional Disposal I->J K End: Waste Disposed by Licensed Contractor J->K

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.